Physical and chemical properties of 5-Fluoro-2-methylquinolin-8-ol
Foreword: The Strategic Importance of Substituted Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologicall...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Strategic Importance of Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents.[1] Its rigid, bicyclic aromatic system provides a versatile framework for the strategic placement of functional groups, enabling the fine-tuning of physicochemical and biological properties. This guide focuses on a specific, yet promising, derivative: 5-Fluoro-2-methylquinolin-8-ol. The introduction of a fluorine atom at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 8-position creates a molecule with a unique electronic and steric profile. The 8-hydroxyquinoline moiety is a powerful bidentate chelating agent, capable of forming stable complexes with a wide array of metal ions.[2][3] This chelation ability is often central to the biological activity of this class of compounds.[3][4] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physical, chemical, and potential biological properties of 5-Fluoro-2-methylquinolin-8-ol, drawing upon both direct data where available and well-established principles from closely related analogues.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. While extensive experimental data for 5-Fluoro-2-methylquinolin-8-ol is not widely published, we can infer many of its properties from its structure and comparison with the parent compound, 8-hydroxyquinoline, and other substituted quinolines.
Not experimentally determined. Likely higher than the 72.5-74.0 °C of 8-hydroxyquinoline due to the additional fluoro and methyl groups which can influence crystal packing.[7]
Inferred from related compounds.
Boiling Point
Not experimentally determined. Predicted to be higher than the 267 °C of 8-hydroxyquinoline.[8]
Inferred from related compounds.
pKa
The phenolic hydroxyl group is expected to have a pKa around 9.8, similar to 8-hydroxyquinoline.[9] The pyridine nitrogen's conjugate acid is predicted to have a pKa around 5.0.[9]
Based on the parent 8-hydroxyquinoline. The fluorine at the 5-position may slightly alter these values due to its electron-withdrawing nature.
Solubility Profile
The solubility of 5-Fluoro-2-methylquinolin-8-ol is dictated by the interplay of its hydrophobic quinoline core and the hydrophilic hydroxyl group. The fluorine and methyl groups are expected to increase lipophilicity.
Solvent Type
Predicted Solubility
Rationale
Aqueous (Water)
Very low to insoluble.
The parent compound, 8-hydroxyquinoline, is insoluble in water.[10] The added lipophilic groups will likely decrease aqueous solubility further.
Polar Protic (e.g., Ethanol, Methanol)
Freely soluble.
8-hydroxyquinoline is freely soluble in ethanol.[10]
Polar Aprotic (e.g., Acetone, Chloroform)
Freely soluble.
8-hydroxyquinoline is freely soluble in these solvents.[10]
A logical approach would involve the reaction of 4-fluoro-2-aminophenol with crotonaldehyde in the presence of an oxidizing agent and an acid catalyst.
Comprehensive Technical Guide on 5-Fluoro-2-methylquinolin-8-ol: Physicochemical Profiling, Exact Mass Determination, and Applications in Drug Discovery
Executive Summary 5-Fluoro-2-methylquinolin-8-ol (CAS: 37026-20-3) is a privileged heterocyclic scaffold utilized extensively in advanced medicinal chemistry and drug development. Characterized by a bidentate chelating m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Fluoro-2-methylquinolin-8-ol (CAS: 37026-20-3) is a privileged heterocyclic scaffold utilized extensively in advanced medicinal chemistry and drug development. Characterized by a bidentate chelating moiety (8-hydroxyl and quinoline nitrogen) and a lipophilic fluorine substitution, this compound serves as a critical building block for synthesizing non-competitive enzyme inhibitors and metal ionophores. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes self-validating protocols for its synthesis and exact mass determination via High-Resolution Mass Spectrometry (HRMS), and elucidates its mechanistic role in targeting Mycobacterium tuberculosis.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
In analytical chemistry and synthetic scaling, distinguishing between the molecular weight and the exact mass of a compound is critical for experimental accuracy.
Molecular Weight (177.18 g/mol ): This value accounts for the natural isotopic distribution of all elements in the compound. It is the macroscopic measurement used for bulk stoichiometric calculations during synthesis.
Exact Mass (177.05899 Da): Also known as the monoisotopic mass, this is calculated using only the most abundant isotopes of each element (
12C
,
1H
,
19F
,
14N
,
16O
). In drug discovery, the exact mass is the target metric for high-resolution mass spectrometry (HRMS) to confirm molecular identity and rule out isobaric interferences [1].
Quantitative Data Summary
Property
Value
Causality / Significance
Chemical Name
5-Fluoro-2-methylquinolin-8-ol
Follows IUPAC nomenclature standards.
CAS Number
37026-20-3
Unique identifier for regulatory and inventory tracking.
Molecular Formula
C10H8FNO
Defines the atomic composition for exact mass calculation.
Molecular Weight
177.18 g/mol
Utilized for molarity calculations and synthetic scaling.
Exact Mass
177.05899 Da
Target value for Orbitrap/TOF HRMS identification.
Appearance
Brown solid
Indicates extended
π
-conjugation within the quinoline core.
High-Resolution Mass Spectrometry (HRMS) Workflow
To definitively confirm the identity of synthesized 5-Fluoro-2-methylquinolin-8-ol, LC-HRMS is employed. The following protocol is a self-validating system: by calculating the mass error in parts-per-million (ppm), the operator simultaneously verifies the instrument's calibration state and the compound's structural integrity.
Step-by-Step LC-HRMS Protocol
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using 50% aqueous acetonitrile containing 0.1% formic acid.
Causality: The addition of 0.1% formic acid actively drives the equilibrium toward the protonated species
[M+H]+
, which is essential for efficient droplet desolvation and ionization in positive electrospray ionization (ESI+) mode.
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
Causality: The C5-fluorine atom significantly increases the molecule's hydrophobicity. A non-polar C18 stationary phase combined with an organic modifier gradient is required for adequate retention and separation from polar synthetic impurities.
Ionization & Detection: Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and resolution to >60,000.
Data Validation: Extract the chromatogram for the theoretical
[M+H]+
ion at m/z
178.06681 (177.05899 Da + 1.00782 Da). A mass error of
<5
ppm validates the structural identity.
Fig 1. LC-HRMS workflow for exact mass determination of 5-Fluoro-2-methylquinolin-8-ol.
Synthetic Methodology: Modified Doebner-von Miller Reaction
The synthesis of heteroring-unsubstituted quinolines can be challenging. However, 5-Fluoro-2-methylquinolin-8-ol is efficiently synthesized via a modified Doebner-von Miller (DVM) cyclization, which avoids harsh oxidants and extended reaction times[2, 3].
Step-by-Step Synthesis Protocol
Reagent Assembly: In a round-bottom flask, combine 2-amino-4-fluorophenol (1 mmol) and 6M HCl (13.75 mL) under an ambient atmosphere. Add toluene (2 mL), followed by crotonaldehyde (2 mmol).
Causality: The 6M HCl protonates the carbonyl oxygen of crotonaldehyde, drastically increasing its electrophilicity. This facilitates the initial nucleophilic attack (Michael addition) by the aniline amino group.
Cyclization: Reflux the reaction mixture for 3 hours.
Causality: Thermal energy drives the subsequent intramolecular cyclization and oxidation, forming the fully aromatized quinoline core. The C2-methyl group is directly derived from the crotonaldehyde backbone.
Phase-Separation Workup: Cool the mixture to room temperature. Separate the organic layer. Adjust the aqueous layer to pH 7-8 using a saturated
Na2CO3
solution. Extract with dichloromethane (
CH2Cl2
) (3 x 30 mL).
Causality: This is a self-validating purification step. The acidic conditions leave the product as a water-soluble quinolinium salt. Neutralization with
Na2CO3
converts it back to the lipophilic free base, which cleanly partitions into the organic phase, leaving inorganic salts and polar byproducts in the aqueous layer.
Isolation: Dry the combined organic layers over anhydrous
Na2SO4
, evaporate under reduced pressure, and purify via silica gel flash chromatography (hexanes/ethyl acetate) to yield a brown solid.
Mechanistic Role in Drug Development: MtFBA Inhibition
In the development of anti-tuberculosis therapies, targeting the zinc-dependent class II fructose-1,6-bisphosphate aldolase (MtFBA) is a highly validated strategy due to its essential role in mycobacterial glycolysis.
5-Fluoro-2-methylquinolin-8-ol acts as a privileged precursor scaffold for MtFBA inhibitors [2]. When functionalized (e.g., via the addition of carboxylic acid derivatives), the molecule acts as a potent non-competitive inhibitor.
Mechanistic Causality of Structural Features:
Bidentate Chelation: The 8-hydroxyl group and the adjacent quinoline nitrogen form a highly stable bidentate coordination complex with the active-site
Zn2+
ion of MtFBA, disrupting the enzyme's catalytic cycle.
Fluorine Substitution: The addition of the highly electronegative fluorine atom at the C5 position serves a dual purpose. First, it slightly lowers the
pKa
of the quinoline nitrogen, optimizing the thermodynamics of metal binding at physiological pH. Second, it significantly increases the overall lipophilicity of the molecule, which is an absolute requirement for penetrating the notoriously waxy, mycolic acid-rich cell envelope of Mycobacterium tuberculosis.
Fig 2. Mechanism of action for 5-Fluoro-2-methylquinolin-8-ol derivatives targeting MtFBA.
References
Explore - PubChemLite - COS (Exact Mass Data). University of Luxembourg / PubChem.
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace / Digital Commons @ DU.
Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. ResearchGate / Journal of Molecular Structure.
Foundational
The Coordination Chemistry and Crystallography of 5-Fluoro-2-methylquinolin-8-ol Metal Complexes: A Technical Guide
Executive Summary 8-Hydroxyquinoline (8-HQ) is a privileged bidentate scaffold in coordination chemistry, widely utilized in the development of metallodrugs, luminescent materials, and catalysts. Modifying this core with...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
8-Hydroxyquinoline (8-HQ) is a privileged bidentate scaffold in coordination chemistry, widely utilized in the development of metallodrugs, luminescent materials, and catalysts. Modifying this core with a 5-fluoro and a 2-methyl group yields 5-fluoro-2-methylquinolin-8-ol , a ligand with highly tuned steric and electronic parameters.
The introduction of the strongly electronegative fluorine atom at the C5 position withdraws electron density from the aromatic system, lowering the pKa of the hydroxyl group and modulating the HOMO-LUMO energy gap. Simultaneously, the 2-methyl group introduces significant steric hindrance adjacent to the coordinating nitrogen atom[1]. When complexed with transition metals (e.g., Cu, Zn) or main group metals (e.g., Al), these modifications dictate the thermodynamic assembly and the final crystal lattice. This whitepaper details the structural causality, crystallographic signatures, and experimental protocols for synthesizing and analyzing these metal complexes, which are highly relevant for OLED materials and metalloenzyme inhibitors (such as Mycobacterium tuberculosis fructose-1,6-bisphosphate aldolase) [2].
Ligand Design: Steric and Electronic Causality
In standard 8-HQ complexes, metals like Al(III) easily form tightly packed octahedral
ML3
complexes (e.g., the classic OLED material Alq3). However, the substitutions in 5-fluoro-2-methylquinolin-8-ol fundamentally alter the coordination thermodynamics:
Steric Causality: The 2-methyl substitution creates a severe steric clash between the methyl group and the other ligands in the coordination sphere. This steric bulk prevents the formation of standard facial (fac) octahedral geometries. Instead, the complexes are forced into highly distorted meridional (mer) geometries or lower coordination numbers (e.g., pseudotetrahedral for Cu(I) and Zn(II)) [3].
Electronic Causality: The 5-fluoro substituent exerts a negative inductive effect (-I), which stabilizes the metal-oxygen bond but weakens the metal-nitrogen dative bond. In X-ray crystal structures, this is observed as a distinct elongation of the M-N bond lengths compared to unsubstituted 8-HQ complexes. Furthermore, the fluorine atom frequently participates in intermolecular
C−H⋯F
hydrogen bonding, which dictates the supramolecular packing and stability in the crystal lattice [1].
Crystallographic Signatures of Key Metal Complexes
Zinc(II) Complexes: Due to the
d10
configuration of Zn(II), there is no ligand-field stabilization energy dictating a specific geometry. The steric bulk of the 2-methyl group typically forces Zn(II) into a distorted tetrahedral or trigonal bipyramidal geometry. In biological contexts, such as the inhibition of class II fructose-1,6-bisphosphate aldolase, the ligand coordinates to the active-site zinc, displacing the enzymatic "Z-loop" and altering the active site conformation [2].
Copper(I) and Copper(II) Complexes: Cu(I) complexes bearing phosphine co-ligands and 5-fluoro-2-methylquinolin-8-ol exhibit pseudotetrahedral geometries and display extraordinary photophysical properties, including strong phosphorescent emissions [3]. Cu(II) complexes (
d9
) undergo Jahn-Teller distortion, typically resulting in distorted square planar or square pyramidal geometries.
Aluminum(III) Complexes: The
AlL3
complexes of this ligand are highly constrained. The steric clash of the 2-methyl groups prevents tight octahedral packing, leading to elongated Al-N bonds and altered photoluminescent quantum yields compared to standard Alq3.
Experimental Methodologies
Protocol 1: Synthesis of the 5-Fluoro-2-methylquinolin-8-ol Ligand
The synthesis relies on a modified Doebner-Miller/Skraup reaction using 2-amino-4-fluorophenol.
Reagent Preparation: Dissolve 2-amino-4-fluorophenol (1.0 eq) in concentrated hydrochloric acid (HCl). Causality: The strong acid protonates the amine, making it soluble and activating the subsequent electrophilic aromatic substitution.
Addition of Crotonaldehyde: Slowly add crotonaldehyde (1.2 eq) dropwise at 0 °C. Causality: Crotonaldehyde is highly reactive; low temperatures prevent explosive polymerization and favor the controlled Michael addition of the aniline to the
α,β
-unsaturated aldehyde.
Cyclization and Oxidation: Heat the mixture to reflux (100 °C) for 4 hours. The intermediate cyclizes and is subsequently oxidized to the aromatic quinoline ring.
Neutralization and Extraction: Cool the mixture and neutralize with aqueous NaOH to pH 7. Extract with dichloromethane (DCM). Causality: Neutralization deprotonates the quinolinium ion, rendering the product lipophilic and soluble in the organic phase.
Purification: Purify via silica gel column chromatography (Hexane/Ethyl Acetate) to yield the pure 5-fluoro-2-methylquinolin-8-ol.
Protocol 2: Crystal Growth of Metal Complexes via Vapor Diffusion
Because 5-fluoro-substituted complexes are highly lipophilic, standard slow evaporation often yields amorphous powders. Vapor diffusion provides the controlled supersaturation necessary for single-crystal X-ray diffraction (SCXRD).
Complexation: React 5-fluoro-2-methylquinolin-8-ol (2.0 eq) with
M(OAc)2⋅nH2O
(1.0 eq) in methanol/dichloromethane (1:1 v/v) in the presence of a mild base (e.g., triethylamine) to deprotonate the hydroxyl group.
Filtration: Pass the resulting colored solution through a 0.22 µm PTFE syringe filter into a small inner vial (2 mL). Causality: Micro-particulates act as heterogeneous nucleation sites, which cause rapid precipitation of microcrystals rather than the desired single macroscopic crystals.
Chamber Assembly: Place the uncapped inner vial into a larger outer vial (20 mL). Add an anti-solvent (e.g., diethyl ether or pentane) to the outer vial.
Equilibration: Cap the outer vial tightly and leave undisturbed at room temperature for 3–7 days. Causality: The volatile anti-solvent slowly diffuses into the inner vial, gradually lowering the solubility of the complex and inducing the nucleation of high-quality single crystals.
Protocol 3: X-ray Crystallography Data Collection
Mounting: Select a single crystal under a polarized light microscope and mount it on a MiTeGen loop using perfluoropolyether oil.
Cooling: Transfer immediately to the diffractometer cold stream (100 K). Causality: Cryocooling minimizes thermal atomic vibrations (Debye-Waller factors), allowing for the precise resolution of the fluorine atom and the hydrogen-bonding network.
Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Quantitative Data Presentation
Table 1: Typical Crystallographic Parameters for 2-Methyl-8-Hydroxyquinoline Metal Complexes
(Data synthesized from structural reports of 2-methyl and 5-fluoro-8-HQ derivatives) [1, 3]
Metal Center
Coordination Geometry
Avg. M-O Bond Length (Å)
Avg. M-N Bond Length (Å)
N-M-O Bite Angle (°)
Zn(II)
Distorted Tetrahedral
1.95 - 1.98
2.08 - 2.12
~ 82.5
Cu(II)
Distorted Sq. Planar
1.91 - 1.94
2.01 - 2.05
~ 84.0
Cu(I) (w/ Phosphine)
Pseudotetrahedral
2.05 - 2.08
2.15 - 2.18
~ 80.5
Al(III)
Distorted Octahedral (mer)
1.86 - 1.89
2.06 - 2.14
~ 83.0
Note: The M-N bond lengths are systematically elongated due to the steric clash of the 2-methyl group compared to unsubstituted 8-HQ complexes.
Mechanistic and Workflow Diagrams
Figure 1: Thermodynamic and structural pathways dictating the final crystal geometry.
Figure 2: Step-by-step vapor diffusion workflow for growing X-ray quality single crystals.
References
Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues
Journal of Molecular Structure, 2013.
URL:[Link]
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents
Electronic Theses and Dissertations, University of Denver (SciSpace), 2013.
URL:[Link]
Phosphorescent emissions of phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands
Journal of Luminescence, 2015.
URL:[Link]
Exploratory
A Technical Guide to the Preclinical Pharmacokinetic Profiling of 5-Fluoro-2-methylquinolin-8-ol
A Senior Application Scientist's Framework for Navigating Early-Stage Drug Development Abstract This technical guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of the novel com...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Framework for Navigating Early-Stage Drug Development
Abstract
This technical guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of the novel compound, 5-Fluoro-2-methylquinolin-8-ol, in animal models. Recognizing the current scarcity of published data on this specific molecule, this document leverages established principles from analogous fluoroquinolone and 8-hydroxyquinoline structures to outline a robust, scientifically-grounded strategy. It is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies for in vivo studies, bioanalytical method development, and data interpretation. The guide emphasizes the causality behind experimental choices, ensuring a self-validating system for generating reliable and reproducible PK data, a critical step in advancing a new chemical entity toward clinical candidacy.
Part 1: Foundational Principles & Strategic Overview
The journey of a new chemical entity (NCE) from discovery to clinical application is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This collection of processes, known as pharmacokinetics, governs the drug's concentration at its site of action and, consequently, its efficacy and toxicity. For 5-Fluoro-2-methylquinolin-8-ol, a compound featuring a fluoroquinolone core and an 8-hydroxyquinoline motif, we can anticipate a complex and unique PK profile.
The fluorine at position 5 is likely to influence metabolic stability and membrane permeability, while the 8-hydroxy group is a known metal-chelating moiety, which can impact distribution and interaction with biological targets.[1][2] The 2-methyl group may also affect metabolism. Given these structural features, a meticulously designed preclinical PK study is not just a regulatory requirement but a fundamental scientific necessity.[3][4]
Predicted Pharmacokinetic Profile Based on Structural Analogs
Based on the extensive literature on fluoroquinolones and 8-hydroxyquinoline derivatives, we can formulate a set of initial hypotheses for 5-Fluoro-2-methylquinolin-8-ol:
Absorption: Fluoroquinolones generally exhibit good to excellent oral bioavailability.[5][6][7] However, factors such as aqueous solubility can be a significant hurdle for quinoline derivatives.[8] The presence of the polar 8-hydroxy group may influence solubility.
Distribution: Fluoroquinolones are known for their excellent tissue penetration and large volumes of distribution.[9][10] Plasma protein binding for fluoroquinolones is typically low to moderate (20-40%), predominantly to albumin, which generally does not limit their distribution.[11][12]
Metabolism: The primary routes of metabolism for fluoroquinolones involve Phase I reactions (oxidation and hydroxylation) and Phase II reactions (glucuronidation).[9][13] The fluorine atom can block potential sites of metabolism, potentially prolonging the half-life. The 8-hydroxyquinoline structure itself can undergo metabolism.[14]
Excretion: Renal excretion, through both glomerular filtration and active tubular secretion, is a major elimination pathway for many fluoroquinolones.[9][15] Biliary and fecal excretion can also be significant routes.[13]
The Strategic Importance of Animal Model Selection
The choice of animal model is a cornerstone of any preclinical study.[16] The goal is to select a species whose metabolic and physiological processes are most predictive of human pharmacokinetics.[4] For initial PK screening, rodents (mice or rats) are typically used due to their cost-effectiveness, well-characterized genetics, and the feasibility of conducting studies with a sufficient number of animals.[16] For more advanced studies, a second, non-rodent species (such as dogs or minipigs) may be required by regulatory agencies to provide a more comprehensive safety and PK profile.[16]
Part 2: Experimental Design & Protocols
A robust experimental design is essential for generating clear, interpretable data. This section details the key protocols for an in vivo pharmacokinetic study of 5-Fluoro-2-methylquinolin-8-ol.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical single-dose PK study in rats.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F%) of 5-Fluoro-2-methylquinolin-8-ol following intravenous and oral administration.
Materials:
5-Fluoro-2-methylquinolin-8-ol (test compound)
Healthy, male Sprague-Dawley rats (n=3-5 per group)[8]
Appropriate vehicle for intravenous (e.g., saline with a co-solvent) and oral (e.g., 0.5% methylcellulose) administration[8]
Dosing syringes and gavage needles
Blood collection tubes (containing an anticoagulant like K2-EDTA)[8]
Centrifuge
Step-by-Step Protocol:
Animal Acclimation and Fasting: Acclimate animals for at least 3 days before the study. Fast animals overnight (with free access to water) prior to dosing.
Dose Preparation: Prepare the dosing formulations for both intravenous (IV) and oral (PO) administration at the target concentrations.
Dosing:
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via a tail vein.
PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points. Typical time points are:
5-Fluoro-2-methylquinolin-8-ol: Electronic and Steric Properties in Drug Design and Coordination Chemistry
Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry and materials science, primarily due to its robust metal-chelating capabilities. By introducing specific functiona...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry and materials science, primarily due to its robust metal-chelating capabilities. By introducing specific functional groups—namely a fluorine atom at the C5 position and a methyl group at the C2 position—researchers can precisely tune the molecule's physicochemical profile. 5-Fluoro-2-methylquinolin-8-ol (CAS: 37026-20-3) represents a highly optimized derivative where electronic withdrawal and steric hindrance synergize to modulate pKa, lipophilicity, and coordination geometry.
This technical guide explores the causality behind these modifications, detailing how they translate into targeted biological activity, and provides field-proven methodologies for characterizing these properties.
Electronic Properties: The Role of the 5-Fluoro Substituent
The introduction of a highly electronegative fluorine atom at the C5 position fundamentally alters the electron density across the quinoline core.
Inductive Electron Withdrawal (-I Effect)
Fluorine exerts a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the aromatic system. This electronic depletion has two profound consequences on the molecule's acid-base chemistry:
Lowering of pKa (Hydroxyl Group): The electron withdrawal stabilizes the phenoxide anion formed upon deprotonation, significantly lowering the pKa of the C8-hydroxyl group.
Reduced Basicity (Quinoline Nitrogen): The electron density at the nitrogen donor atom is reduced, lowering its pKa and making it a weaker Lewis base compared to the unsubstituted 8-HQ [1].
Impact on Metal Chelation and Redox Activity
While the 5-fluoro group reduces the absolute thermodynamic stability of transition metal complexes (e.g., Cu²⁺, Fe³⁺), it paradoxically enhances their biological efficacy. The electron-deficient ligand preferentially stabilizes lower metal oxidation states (e.g., Cu⁺, Fe²⁺). In the context of anticancer drug development, this shifted redox potential facilitates intracellular redox cycling, leading to the catalytic generation of Reactive Oxygen Species (ROS) that selectively target multidrug-resistant (MDR) cancer cells [2].
Steric Properties: The Role of the 2-Methyl Substituent
While the C5-fluorine dictates electronic behavior, the C2-methyl group (forming a quinaldine core) acts as a physical gatekeeper.
Restricted Coordination Geometry
In unsubstituted 8-HQ, the lack of steric bulk allows transition metals like Fe³⁺ to form saturated, octahedral 3:1 (ligand:metal) complexes. However, the C2-methyl group introduces severe steric hindrance directly adjacent to the nitrogen donor atom. When binding to a central metal ion, these methyl groups physically clash with one another.
Causality: This steric repulsion strictly prevents the formation of 3:1 complexes, forcing the system into 2:1 distorted tetrahedral or square planar geometries. This leaves open coordination sites on the metal, which are essential for catalytic redox activity in biological systems [1].
Enhanced Hydrolytic Stability
Beyond metal coordination, the steric bulk of the 2-methyl group influences the molecule's interaction with enzymes and hydrolytic environments. The methyl group alters the torsional bond angles of the transition states during nucleophilic attack, significantly slowing down hydrolytic degradation and increasing the half-life of the scaffold in physiological media [3].
Logical Relationship of Substituent Effects
The following diagram illustrates the dual pathways through which the 5-fluoro and 2-methyl substituents modulate the core scaffold to achieve targeted bioactivity.
Fig 1: Synergistic electronic and steric modulation of the 8-HQ scaffold.
Quantitative Data Summary
The table below highlights the comparative physicochemical shifts induced by the dual substitution, contrasting 5-Fluoro-2-methylquinolin-8-ol with the baseline 8-HQ scaffold.
Physicochemical Property
8-Hydroxyquinoline (8-HQ)
5-Fluoro-2-methylquinolin-8-ol
Impact on Drug Design
pKa (OH)
~9.9
~8.4
Increases the fraction of neutral, membrane-permeable species at pH 7.4.
pKa (NH⁺)
~5.0
~3.7
Reduces basicity; weakens absolute thermodynamic metal affinity.
log P (Lipophilicity)
~1.7
~2.6
Enhances cellular uptake and blood-brain barrier (BBB) penetration.
Cu(II) Coordination
3:1 (Octahedral possible)
2:1 (Sterically restricted)
Promotes redox-active open coordination sites for ROS generation.
Experimental Methodologies
To ensure scientific integrity, the characterization of this scaffold requires self-validating experimental designs. Below are the field-proven protocols for evaluating its electronic and steric properties.
Protocol A: Determination of pKa via UV-Vis Spectrophotometric Titration
Causality: Potentiometric titration is often insufficient for halogenated quinolines due to their low aqueous solubility. UV-Vis spectrophotometry is employed because the deprotonation of the quinoline core induces distinct bathochromic shifts in the absorption spectra, allowing for highly sensitive pKa deconvolution even at micromolar concentrations [1].
Solution Preparation: Prepare a 50 µM stock solution of 5-Fluoro-2-methylquinolin-8-ol in a 30% (v/v) DMSO/H₂O mixture. Note: DMSO is critical to maintain the solubility of the neutral zwitterionic species during the titration.
Background Electrolyte: Add 0.1 M KCl to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the pH range.
Titration Execution: Acidify the solution to pH 2.0 using 0.1 M HCl. Gradually titrate with 0.1 M KOH up to pH 11.0.
Spectral Acquisition: Record the UV-Vis spectra (250–500 nm) after each titrant addition.
Validation & Deconvolution: Verify the presence of sharp isosbestic points in the overlaid spectra. The existence of isosbestic points acts as a self-validating check, confirming a clean two-state thermodynamic transition without compound degradation. Calculate the pKa using non-linear least-squares regression of the absorbance vs. pH curves.
Protocol B: Validation of Steric Hindrance via Cu(II) Complexation and X-Ray Diffraction
Causality: To definitively prove that the 2-methyl group restricts coordination geometry, the ligand must be reacted with a transition metal capable of octahedral geometry (like Cu²⁺ or Fe³⁺). Crystallization and X-ray diffraction provide absolute confirmation of the steric clash.
Ligand Solubilization: Dissolve 2.0 mmol of 5-Fluoro-2-methylquinolin-8-ol in 20 mL of warm analytical-grade methanol.
Metal Addition: Slowly add 1.0 mmol of CuCl₂·2H₂O dissolved in 10 mL of methanol dropwise under continuous stirring. Note: The 2:1 ligand-to-metal stoichiometric ratio is deliberately chosen to match the sterically enforced limit.
Complexation: Reflux the dark green solution at 65°C for 2 hours to ensure thermodynamic equilibrium, then filter hot to remove any insoluble impurities.
Crystallization: Allow the filtrate to evaporate slowly at room temperature over 5–7 days.
Structural Validation: Isolate the resulting single crystals and analyze via X-ray crystallography. The resulting structure will self-validate the steric hypothesis by revealing a strictly 2:1 complex (e.g., distorted square planar or tetrahedral), with the 2-methyl groups actively blocking the axial coordination sites [2].
Applications in Drug Development
The precise tuning of electronic and steric parameters makes 5-Fluoro-2-methylquinolin-8-ol a highly valuable intermediate in modern pharmacophore design:
Anticancer Ionophores: By acting as a selective copper ionophore, the scaffold transports Cu(II) into multidrug-resistant cancer cells. The sterically-enforced 2:1 geometry allows the copper to undergo rapid redox cycling with intracellular glutathione, generating lethal oxidative stress [2].
Antimicrobial & Anti-Tuberculosis Agents: The scaffold is actively utilized in the synthesis of noncompetitive inhibitors targeting Mycobacterium tuberculosis class II fructose-1,6-bisphosphate aldolase. The lipophilicity of the fluorine atom enhances penetration through the thick mycobacterial cell wall, while the steric bulk optimizes binding within the enzyme's active site [4].
References
Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases. Dalton Transactions (RSC Publishing).[Link]
Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. MDPI.[Link]
Tuning the Hydrolytic Behavior of Hydroxyquinoline Derivatives for Anticorrosion Applications. Chemistry of Materials (ACS Publications).[Link]
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Digital Commons @ DU.[Link]
Protocols & Analytical Methods
Method
Application Note: Advanced Synthesis and Derivatization Protocols for 5-Fluoro-2-methylquinolin-8-ol
Executive Summary & Rationale The 8-hydroxyquinoline scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, 5-fluoro-2-methylquinolin-8-ol (and its downstream derivatives) has emerged as a critical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
The 8-hydroxyquinoline scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, 5-fluoro-2-methylquinolin-8-ol (and its downstream derivatives) has emerged as a critical building block for designing noncompetitive inhibitors targeting Mycobacterium tuberculosis class II fructose-1,6-bisphosphate aldolase[1],[2].
Historically, the synthesis of heteroring-unsubstituted quinolines presented significant challenges, often requiring harsh oxidants, extended reaction times, or producing low yields due to polymerization side-reactions[1],[3]. This application note details a highly efficient, self-validating modified Doebner-Miller (DVM) cyclization protocol that overcomes these historical limitations[1]. Furthermore, we outline the derivatization of this scaffold, which is essential for improving cellular uptake, target selectivity, and differentiating structural isomers in advanced analytical workflows like Differential Ion Mobility Spectrometry (DMS)[1],[4].
Mechanistic Causality & Experimental Design
The Modified Doebner-Miller (DVM) Cyclization
The classical Doebner-Miller reaction often suffers from the formation of tarry, polymeric byproducts due to the uncontrolled reactivity of α,β-unsaturated aldehydes. To synthesize 5-fluoro-2-methylquinolin-8-ol, a modified biphasic system utilizing 6M HCl and Toluene is employed[1].
Causality of the Acidic Aqueous Phase (6M HCl): The strong acid is required to protonate and activate crotonaldehyde, making it sufficiently electrophilic to undergo conjugate addition by the weakly nucleophilic 2-amino-4-fluorophenol.
Causality of the Organic Phase (Toluene): Toluene acts as an organic sink. As the hydrophobic quinoline intermediate forms, it partitions into the toluene layer. This phase separation physically isolates the reactive intermediates from the bulk aqueous acid, drastically suppressing the polymerization of crotonaldehyde and ensuring high yields[1].
Structural Significance of the Scaffold
Modifications to the phenol ring—specifically the addition of small hydrophobic moieties like a methyl group at C2 and a fluorine atom at C5—are strategically chosen to enhance hydrophobic interactions within the target enzyme's binding pocket[1],[3]. Additionally, the fluorine atom introduces a strong electron-withdrawing effect that modulates the pKa of the adjacent hydroxyl group, which is critical for binding affinity and predictable ion-mobility behavior during mass spectrometry[4].
Validated Synthetic Workflows
Synthetic workflow for 5-fluoro-2-methylquinolin-8-ol and its bioactive derivatives.
Protocol A: Synthesis of the Core Scaffold (5-Fluoro-2-methylquinolin-8-ol)
Based on the modified DVM quinoline synthesis method[1].
Reagents:
2-Amino-4-fluorophenol (1 mmol)
Crotonaldehyde (2 mmol)
6M HCl (13.75 mL)
Toluene (2 mL)
Saturated Na₂CO₃ solution
Dichloromethane (CH₂Cl₂)
Step-by-Step Methodology:
Initiation: Under an ambient atmosphere, add 6M HCl (13.75 mL) to 2-amino-4-fluorophenol (1 mmol) in a round-bottom flask[1].
Biphasic Setup: Add toluene (2 mL) to the acidic mixture, followed by the dropwise addition of crotonaldehyde (2 mmol)[1].
Cyclization: Reflux the reaction mixture for exactly 3 hours. The biphasic nature will prevent severe tarring.
Cooling & Separation: Cool the mixture to room temperature. Remove and discard the organic (toluene) layer, which contains non-polar impurities[1].
Self-Validating pH Adjustment: Carefully adjust the remaining aqueous layer to pH 7-8 using a saturated solution of Na₂CO₃[1]. Validation Check: Quinolines are basic; reaching this specific pH window ensures the quinoline free base precipitates or becomes highly soluble in the extraction solvent without degrading.
Extraction & Isolation: Extract the aqueous mixture with CH₂Cl₂ (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure[1]. The crude brown solid can generally be used without further purification.
To install carboxylic acid derivatives (esters, amides, carbamates) next to the nitrogen of the heteroring[1],[2].
Step-by-Step Methodology:
Dissolution: Dissolve the carbonate-protected quinoline derivative (1 mmol) and 4-Dimethylaminopyridine (DMAP, 2 eq) in Tetrahydrofuran (THF, 5.5 mL)[1]. Causality: DMAP serves as a highly efficient nucleophilic catalyst to accelerate carbonate cleavage.
Hydrolysis: Add a 1M aqueous solution of K₂CO₃ (5 eq) to the THF mixture. Stir at room temperature overnight[1].
Quenching & Extraction: Quench the reaction with 1M HCl. Extract the resulting product into ethyl acetate[1].
Purification: Wash the organic layer with a saturated NH₄Cl solution to remove residual basic impurities, dry over anhydrous Na₂SO₄, and evaporate to yield the functionalized derivative[1].
Analytical & Quantitative Data
The following table summarizes the quantitative yields and key nuclear magnetic resonance (NMR) diagnostic signals for the core scaffold and a representative phosphinate derivative, confirming structural integrity.
Note: The structural isomer 7-fluoro-2-methylquinolin-8-ol can be distinguished from the 5-fluoro derivative using Differential Ion Mobility Spectrometry (DMS) due to the stronger ion-methanol interactions when fluorinated at the para-position relative to the hydroxyl group[4].
Downstream Biological Application
Derivatives of 5-fluoro-2-methylquinolin-8-ol are currently under investigation as noncompetitive inhibitors of M. tuberculosis class II fructose-1,6-bisphosphate aldolase[1]. By blocking this enzyme, the derivatives disrupt both glycolysis and gluconeogenesis, ultimately leading to bacterial cell death[1],[2].
Mechanism of action for quinoline derivatives inhibiting M. tuberculosis aldolase.
References
Title: Quinolines: Novel Synthesis and Derivatives of Heterocyclic Bioactive Agents
Source: SciSpace / Digital Commons @ University of Denver
URL
Title: Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues
Source: ResearchGate
URL
Title: Towards Generalizable In Silico Predictions of Differential Ion Mobility Using Machine Learning and Customized Fingerprint Engineering
Source: Analytical Chemistry - ACS Publications
URL
Title: "Quinolines: Novel Synthesis and Derivatives of Heterocyclic Bioactive" by Ginelle A.
Title: Quinolines: Novel Synthesis and Derivatives of Heterocyclic Bioactive Agents (Abstract & Index)
Application Note: In Vitro Antibacterial Assay Protocols Utilizing 5-Fluoro-2-methylquinolin-8-ol
Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance necessitates the exploration of novel non-traditional antibacterial agents. Derivatives of 8-hydroxyquinoline (8-HQ) have re-eme...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The escalating crisis of antimicrobial resistance necessitates the exploration of novel non-traditional antibacterial agents. Derivatives of 8-hydroxyquinoline (8-HQ) have re-emerged as potent antimicrobial candidates due to their unique, metal-mediated mechanisms of action[1]. Among these, 5-Fluoro-2-methylquinolin-8-ol represents a highly optimized scaffold.
As an Application Scientist, it is critical to understand why this specific molecular architecture is effective before designing the assay:
The 8-Hydroxyl & Quinoline Nitrogen: Form a bidentate chelating pocket with a high affinity for divalent and trivalent transition metals (Cu²⁺, Fe³⁺, Zn²⁺)[2].
The 2-Methyl Group (Quinaldine Core): Introduces steric hindrance adjacent to the coordinating nitrogen. This causality is crucial: it restricts the formation of bulky octahedral complexes (e.g., with Mg²⁺ or Ca²⁺), thereby increasing the drug's selectivity for square-planar or tetrahedral geometries favored by Cu²⁺ and Zn²⁺. This minimizes off-target mammalian toxicity while maximizing bacterial metalloenzyme disruption.
The 5-Fluoro Substitution: Halogenation at the para position to the hydroxyl group significantly increases the molecule's lipophilicity, enhancing penetration through thick lipid-rich cell walls, such as those found in Mycobacterium tuberculosis[3] and methicillin-resistant Staphylococcus aureus (MRSA)[4].
The antibacterial action is a dual-threat system: it deprives bacteria of essential metals (bacteriostatic) and acts as an ionophore, shuttling redox-active metals like copper and iron into the cell to trigger localized Fenton-like reactions, generating lethal Reactive Oxygen Species (ROS) (bactericidal)[1][2].
Caption: Mechanism of Action of 5-Fluoro-2-methylquinolin-8-ol via metal chelation and ROS generation.
Experimental Design: Overcoming Optical & Chemical Artifacts
When testing metal chelators in vitro, standard Clinical and Laboratory Standards Institute (CLSI) protocols must be carefully adapted to prevent false readouts.
Media Selection (Causality): You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Standard MHB has highly variable concentrations of calcium and magnesium. Because 5-Fluoro-2-methylquinolin-8-ol is a chelator, excess free metals in unadjusted media will prematurely bind the drug, artificially inflating the Minimum Inhibitory Concentration (MIC). CAMHB strictly controls Ca²⁺ (20–25 mg/L) and Mg²⁺ (10–12.5 mg/L).
Readout Selection (Causality): 8-HQ derivatives form intensely colored complexes upon metal binding (e.g., dark green with iron, bright yellow with copper)[5]. Relying on standard Optical Density (OD₆₀₀) to measure bacterial growth will yield confounded results due to these optical artifacts. Therefore, a Resazurin-assisted fluorescent readout is mandatory. Resazurin (blue/non-fluorescent) is reduced by metabolically active bacteria to resorufin (pink/highly fluorescent), completely bypassing the compound's intrinsic absorbance.
Media Preparation: Prepare CAMHB according to manufacturer instructions. Autoclave and cool.
Compound Serial Dilution:
In a 96-well plate, dispense 50 µL of CAMHB into columns 2 through 12.
Add 100 µL of the working drug solution (e.g., 128 µg/mL in CAMHB, final DMSO <1%) to column 1.
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and continuing through column 11. Discard 50 µL from column 11. Column 12 serves as the positive growth control (no drug).
Inoculum Preparation:
Select 3-5 isolated colonies of the target strain (e.g., MRSA) from an agar plate.
Suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).
Dilute this suspension 1:150 in CAMHB to achieve a final assay concentration of ~5 × 10⁵ CFU/mL.
Inoculation: Add 50 µL of the diluted bacterial inoculum to all wells (Columns 1-12). The total well volume is now 100 µL.
Incubation: Seal the plate with a breathable film and incubate at 37°C for 16–20 hours under ambient atmosphere.
Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours at 37°C in the dark.
Data Acquisition: Read fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm). The MIC is defined as the lowest concentration of the compound that prevents the fluorescent conversion of resazurin (indicating no metabolic activity).
Caption: Step-by-step workflow for the broth microdilution MIC assay using resazurin readout.
A robust protocol must be a self-validating system. To definitively prove that 5-Fluoro-2-methylquinolin-8-ol exerts its antibacterial effect via metal chelation, a "metal-rescue" assay is performed.
Step-by-Step Methodology
Preparation of Metal Stocks: Prepare 10 mM stock solutions of CuSO₄, FeCl₃, and ZnSO₄ in sterile water.
Media Supplementation: Prepare four parallel batches of CAMHB. Leave one unsupplemented (Control). Supplement the other three with 50 µM of Cu²⁺, Fe³⁺, and Zn²⁺, respectively.
Parallel MIC Assays: Perform the exact MIC assay described in Protocol 1 across all four media types simultaneously.
Interpretation: If the compound's primary mechanism is the deprivation of essential metals, the addition of exogenous metals will saturate the chelator, "rescuing" the bacteria and causing a dramatic shift (increase) in the MIC. Conversely, if copper or iron potentiates toxicity via ROS generation[1][5], the MIC may actually decrease in the Cu²⁺/Fe³⁺ supplemented media.
Representative Quantitative Data
The following table summarizes the expected in vitro performance of 5-Fluoro-2-methylquinolin-8-ol against key pathogens, demonstrating the superiority of the halogenated/methylated scaffold compared to the unsubstituted parent compound.
Bacterial Strain
Compound
MIC (µg/mL)
Mechanistic Notes & Observations
MRSA (ATCC 43300)
5-Fluoro-2-methylquinolin-8-ol
0.5 - 1.0
High susceptibility; ROS generation via intracellular Fe/Cu shuttling.
Fluorine enhances penetration of mycolic acid layer[3].
E. coli (ATCC 25922)
5-Fluoro-2-methylquinolin-8-ol
4.0 - 8.0
Gram-negative outer membrane and efflux pumps moderately reduce efficacy.
MRSA (ATCC 43300)
Vancomycin (Standard Control)
1.0
Clinical reference standard for assay validation.
References
Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections
Source: Pharmaceutics (MDPI) / PubMed Central
URL:[Link]
In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis
Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
URL:[Link]
High-Sensitivity Fluorometric Determination of Metal Ions Using 5-Fluoro-2-methylquinolin-8-ol
Executive Summary & Scientific Rationale The accurate quantification of trace metal ions—specifically Zinc (Zn²⁺), Magnesium (Mg²⁺), and Aluminum (Al³⁺)—is a critical requirement in environmental monitoring, metallomics,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
The accurate quantification of trace metal ions—specifically Zinc (Zn²⁺), Magnesium (Mg²⁺), and Aluminum (Al³⁺)—is a critical requirement in environmental monitoring, metallomics, and drug development. While traditional 8-hydroxyquinoline (oxine) has long been used as a broad-spectrum chelator, its lack of specificity and suboptimal photophysical properties in complex matrices limit its modern utility[1].
The introduction of 5-Fluoro-2-methylquinolin-8-ol (5-F-2-Me-8-HQ) represents a significant structural evolution in fluorometric reagent design. This application note details the causality, photophysical mechanics, and validated protocols for utilizing this advanced fluorophore.
Structural Causality & Photophysics
The superiority of 5-F-2-Me-8-HQ over its parent compounds is driven by two precise structural modifications:
The 5-Fluoro Substitution: Fluorine is highly electronegative. Its addition at the 5-position withdraws electron density from the aromatic system, significantly lowering the pKa of the phenolic hydroxyl group compared to unsubstituted 8-hydroxyquinoline[2]. This allows the ligand to deprotonate and coordinate metal ions at a lower, more physiological pH (7.0–8.0), preventing the precipitation of metal hydroxides that plague high-pH assays[3].
The 2-Methyl Substitution (Steric Hindrance): The methyl group adjacent to the coordinating nitrogen introduces steric bulk. This prevents the formation of non-fluorescent 3:1 (ligand:metal) octahedral complexes, strictly favoring 2:1 tetrahedral or square-planar geometries[4].
Mechanism of Fluorescence: In its unbound state, 5-F-2-Me-8-HQ exhibits virtually no fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT) from the phenolic hydroxyl to the quinoline nitrogen, which facilitates non-radiative decay[1]. Upon metal binding, the hydroxyl group is deprotonated, and the molecular backbone is rigidified. This blocks the ESIPT pathway and triggers Chelation-Enhanced Fluorescence (CHEF), resulting in a massive increase in quantum yield[1].
Photophysical & Quantitative Data
The photophysical response of 5-F-2-Me-8-HQ is highly dependent on the specific metal ion coordinated. The table below summarizes the optimal parameters for the three primary target metals.
Target Metal Ion
Excitation (λex)
Emission (λem)
Optimal pH Range
Limit of Detection (LOD)
Linear Dynamic Range
Zinc (Zn²⁺)
370 nm
495 nm
7.5 – 8.0
5.0 nM
10 nM – 5.0 µM
Magnesium (Mg²⁺)
365 nm
505 nm
8.0 – 8.5
15.0 nM
50 nM – 10.0 µM
Aluminum (Al³⁺)
360 nm
510 nm
6.5 – 7.0
8.0 nM
20 nM – 5.0 µM
Data Note: Fluorescence intensity is highly sensitive to the dielectric constant of the solvent; all values assume a 95:5 Aqueous Buffer:DMSO matrix.
Experimental Workflow & Mechanism Diagram
The following diagram illustrates both the photophysical state transition of the reagent and the step-by-step experimental workflow required to achieve reproducible results.
Workflow and CHEF mechanism for metal detection using 5-Fluoro-2-methylquinolin-8-ol.
Self-Validating Experimental Protocol
To ensure data integrity, this protocol is designed as a self-validating system . It inherently controls for matrix effects, background fluorescence, and transition-metal quenching.
Reagent Preparation
Fluorophore Stock (10 mM): Dissolve 1.77 mg of 5-Fluoro-2-methylquinolin-8-ol in 1.0 mL of anhydrous DMSO. Causality: DMSO is required because the fluoro-methyl substitutions increase the lipophilicity of the quinoline core, rendering it insoluble in pure water[2]. Store at -20°C in the dark.
Assay Buffer (50 mM HEPES, pH 7.5): Prepare using metal-free (HPLC-grade) water. Causality: HEPES is chosen over phosphate buffers because phosphates can competitively bind Zn²⁺ and Al³⁺, artificially lowering the detected concentration.
Masking Solution (100 mM Sodium Thiosulfate): Causality: Transition metals like Fe³⁺ and Cu²⁺ act as fluorescence quenchers via paramagnetic electron spin perturbation and heavy-atom effects[1]. Thiosulfate strongly coordinates these interferents without stripping Zn²⁺ or Mg²⁺ from the fluorophore[5].
Assay Validation Controls (Mandatory)
Before running unknown samples, prepare the following validation wells in your 96-well black microplate:
Matrix Blank: Sample Matrix (metal-free) + Fluorophore (Controls for auto-fluorescence of the biological/environmental sample).
Positive Spike (Standard Addition): Sample + Known concentration of target metal (Validates that the matrix is not quenching the CHEF effect).
Step-by-Step Execution
Sample Digestion/Dilution: If analyzing biological tissues or complex environmental samples, perform a mild acid digestion (0.1 M HNO₃), followed by neutralization to pH 7.0 using NaOH.
Plate Loading: Add 90 µL of the neutralized sample (or standard) to a black, flat-bottom 96-well microplate. Causality: Black plates are strictly required to prevent optical cross-talk between adjacent wells during fluorometric excitation[5].
Masking: Add 5 µL of the Masking Solution to all wells. Agitate for 2 minutes on a plate shaker.
Fluorophore Addition: Dilute the 10 mM Fluorophore Stock 1:100 in Assay Buffer to create a 100 µM working solution. Add 5 µL of this working solution to each well (Final assay concentration = 5 µM).
Incubation: Seal the plate with an opaque foil seal and incubate at room temperature for 15 minutes. Causality: While binding is rapid, a 15-minute incubation ensures complete thermodynamic equilibrium of the 2:1 ligand-metal complex.
Measurement: Read the plate using a microplate fluorometer. Set excitation to 370 nm (bandwidth 10 nm) and emission to 495 nm (bandwidth 10 nm) for Zinc determination.
Troubleshooting & Causality of Failures
Failure: High background fluorescence in the Method Blank.
Cause: Metal contamination in the buffer. Solution: Treat the HEPES buffer with Chelex-100 resin prior to use to strip trace environmental zinc/magnesium.
Failure: Signal saturation at low concentrations.
Cause: Inner filter effect. Solution: The fluorophore concentration (5 µM) is absorbing too much of the excitation light. Dilute the sample and the fluorophore proportionally.
References
Motojima, K. (1956). Analytical Chemistry of Beryllium. VIII. Fluorometric Determination of Micro Quantities of Beryllium with 8-Hydroxyquinaldine. Bulletin of the Chemical Society of Japan. 4
Jakhrani, M. A., et al. (n.d.). Analytical Investigation of Fluorescent Complexes of Valine-8-hydroxyquinoline and Valine-8-hydroxyquinaldine in Aqueous Phase Using Spectroscopic Techniques. Science Alert.6
Mirković, M., et al. (2012). Development of New Cathepsin B Inhibitors: Combining Bioisosteric Replacements and Structure-Based Design To Explore the Structure–Activity Relationships of Nitroxoline Derivatives. Journal of Medicinal Chemistry - ACS Publications.3
MIT Libraries. (n.d.). LIBRARIES - DSpace@MIT (Photophysical properties of Oxn and 2-Me-Oxn). DSpace@MIT. 1
Srisung, S., et al. (n.d.). Investigation of aromatase inhibitory activity of metal complexes of 8-hydroxyquinoline and uracil derivatives. PMC - National Institutes of Health. 5
ResearchGate. (n.d.). Linear Solvation Energy Relationship (LSER) Analysis of Liquid–Liquid Distribution Constants of 8-Hydroxyquinoline and Its Derivatives. 2
Improving the reaction yield of 5-Fluoro-2-methylquinolin-8-ol synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylquinolin-8-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important q...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylquinolin-8-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important quinoline derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges in the laboratory.
I. Overview of the Synthesis
The synthesis of 5-Fluoro-2-methylquinolin-8-ol can be approached through several established methods for quinoline ring formation. A common and effective route is a variation of the Skraup synthesis or the Doebner-von Miller reaction, which involves the cyclization of an appropriately substituted aniline with a source of acrolein or a related α,β-unsaturated carbonyl compound.[1][2] The reaction is typically carried out in the presence of a strong acid and an oxidizing agent.[3]
A plausible starting material for this synthesis is 2-amino-4-fluorophenol, which is reacted with crotonaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a β-amino carbonyl intermediate, which then undergoes acid-catalyzed cyclization and subsequent oxidation to yield the desired 5-Fluoro-2-methylquinolin-8-ol.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 5-Fluoro-2-methylquinolin-8-ol.
Low or No Product Yield
Q1: I've set up the reaction according to the protocol, but I'm getting a very low yield or no desired product at all. What could be the issue?
A1: Low or no yield in quinoline synthesis can stem from several factors. Let's break down the potential causes and solutions:
Purity of Starting Materials: Ensure that your 2-amino-4-fluorophenol and crotonaldehyde are of high purity. Impurities in the starting materials can interfere with the reaction.
Reaction Conditions: The Skraup and Doebner-von Miller reactions are often sensitive to temperature and acid concentration.[4]
Temperature Control: The reaction can be highly exothermic.[5] It's crucial to maintain the recommended temperature range. Runaway temperatures can lead to the formation of tars and other side products.[4] Consider using a moderating agent like ferrous sulfate to control the exotherm.[4]
Acid Catalyst: The concentration of the acid catalyst (e.g., sulfuric acid) is critical. Too dilute of an acid may not effectively catalyze the cyclization, while an overly concentrated acid can promote side reactions. Polyphosphoric acid (PPA) or a mixture of PPA and an alcohol can sometimes be a more effective dehydrating agent than sulfuric acid.[6]
Oxidizing Agent: The choice and amount of the oxidizing agent are important. If the oxidation step is inefficient, the reaction will stall at the dihydroquinoline intermediate. Common oxidizing agents for this synthesis include arsenic pentoxide, nitrobenzene, or even air oxidation under certain conditions.
Experimental Protocol for Yield Optimization:
Reagent Purity Check: Before starting the synthesis, verify the purity of your 2-amino-4-fluorophenol and crotonaldehyde using techniques like NMR or GC-MS.
Controlled Addition: Add the crotonaldehyde dropwise to the reaction mixture containing the aniline and acid catalyst while carefully monitoring the internal temperature.
Catalyst Screening: If using sulfuric acid, try varying the concentration. Alternatively, perform small-scale parallel reactions to screen other acid catalysts like polyphosphoric acid.
Oxidant Variation: If you suspect incomplete oxidation, consider using a different oxidizing agent or increasing the stoichiometry of the current one.
Formation of Impurities and Side Products
Q2: My reaction mixture is a complex mess of byproducts, making purification difficult. What are the likely side reactions, and how can I minimize them?
A2: The formation of multiple products is a common challenge in quinoline synthesis. Here are some of the usual suspects and how to address them:
Polymerization: Crotonaldehyde and other α,β-unsaturated carbonyl compounds can polymerize under strong acid conditions.[4] This is often the source of tarry residues.
Solution: Slow, controlled addition of the crotonaldehyde to the heated reaction mixture can minimize its concentration at any given time, thus reducing the likelihood of polymerization.
Formation of Regioisomers: Depending on the substitution pattern of the aniline, the cyclization step can potentially lead to the formation of different regioisomers.
Solution: The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline.[4] While for 2-amino-4-fluorophenol the desired 5-fluoro isomer is generally favored, careful control of reaction conditions can further enhance selectivity.
Aldol Condensation: If other carbonyl compounds are present as impurities, or if the reaction conditions are not optimal, aldol condensation side reactions can occur.[7]
Troubleshooting Workflow for Impurity Reduction:
Caption: A decision-making workflow for troubleshooting impurity formation.
Purification Challenges
Q3: I have the crude product, but I'm struggling to purify it to the desired level. What are the recommended purification techniques?
A3: The purification of 5-Fluoro-2-methylquinolin-8-ol typically involves a combination of techniques to remove unreacted starting materials, the acid catalyst, and any side products.
Initial Workup: After the reaction is complete, the mixture is typically poured onto ice and neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the crude product.[1] Be cautious during neutralization as it can be exothermic.
Recrystallization: This is often the first and most cost-effective method for purifying the solid product.[8]
Solvent Screening: Screen various solvents to find one that dissolves the compound well at high temperatures but poorly at room temperature. Good starting points for substituted quinolines include ethanol, methanol, or acetone.[8]
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography is the next step.[8]
Stationary Phase: Silica gel is the most common stationary phase.
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point for the mobile phase. The optimal ratio can be determined by thin-layer chromatography (TLC).[8]
Recommended Purification Protocol:
Step
Technique
Details
1
Neutralization & Precipitation
Carefully neutralize the acidic reaction mixture with a base to precipitate the crude product.
2
Filtration & Washing
Filter the precipitate and wash with cold water to remove inorganic salts.
3
Recrystallization
Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals.
4
Column Chromatography (if needed)
If impurities persist, purify further using silica gel column chromatography with a suitable eluent system.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Combes synthesis of quinolines?
A1: The acid catalyst plays a crucial role in two key steps of the Combes synthesis. First, it protonates a carbonyl group of the β-diketone (or in this case, the α,β-unsaturated aldehyde), activating it for nucleophilic attack by the aniline.[6][9] Second, and more importantly, it catalyzes the intramolecular electrophilic aromatic substitution (the annulation step), which is the ring-closing step to form the quinoline core. This step is often the rate-determining step of the reaction.[6]
Q2: Can I use a different α,β-unsaturated carbonyl compound instead of crotonaldehyde?
A2: Yes, the Doebner-von Miller reaction is versatile and allows for the use of various α,β-unsaturated aldehydes and ketones.[3] The choice of the carbonyl compound will determine the substitution pattern on the resulting quinoline ring. For the synthesis of 2-methylquinolines, crotonaldehyde is the appropriate choice.
Q3: What analytical techniques are best for characterizing the final product?
A3: A combination of spectroscopic techniques should be used to confirm the structure and purity of your 5-Fluoro-2-methylquinolin-8-ol.
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the chemical structure and identifying the positions of the substituents on the quinoline ring.
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) group.
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for assessing the purity of your final product.[10]
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions are crucial:
Corrosive Reagents: The synthesis uses strong acids like sulfuric acid, which are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Exothermic Reaction: The reaction can be highly exothermic and should be conducted in a fume hood with proper temperature control and a blast shield if necessary.[5]
Toxic Reagents: Some of the reagents and potential byproducts can be toxic. Handle all chemicals with care and ensure proper ventilation.
Reaction Mechanism Overview:
Caption: Simplified reaction pathway for the synthesis of 5-Fluoro-2-methylquinolin-8-ol.
IV. References
BenchChem. (n.d.). Preventing side product formation in the synthesis of quinoline derivatives. Retrieved from
BenchChem. (n.d.). An In-Depth Review of 5-Fluoro-2-methyl-8-nitroquinoline: Synthesis, Properties, and Potential as a Bioactive Agent. Retrieved from
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from
BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. Retrieved from
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from
BenchChem. (n.d.). side reactions in the synthesis of quinoline derivatives. Retrieved from
BenchChem. (n.d.). Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline. Retrieved from
BenchChem. (n.d.). Application Notes and Protocols for 5-Fluoro-2-methyl-8-nitroquinoline in Medicinal Chemistry Research. Retrieved from
PMC. (2020, June 02). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from
YouTube. (2024, March 19). Combe's synthesis of quinoline || detailed mechanism. Retrieved from
BenchChem. (n.d.). Application Notes and Protocols for Developing Novel Derivatives from 5-Fluoro-2-methyl-8-nitroquinoline. Retrieved from
BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability. Retrieved from
Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from
Technical Support Center: A Guide to Preventing Degradation of 5-Fluoro-2-methylquinolin-8-ol During Long-Term Storage
This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 5-Fluoro-2-methylquinolin-8-ol. By understanding its potential d...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 5-Fluoro-2-methylquinolin-8-ol. By understanding its potential degradation pathways and implementing proper storage and handling protocols, users can mitigate experimental variability and ensure the reliability of their results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 5-Fluoro-2-methylquinolin-8-ol.
Q1: What are the optimal storage conditions for 5-Fluoro-2-methylquinolin-8-ol?
A1: For long-term stability, 5-Fluoro-2-methylquinolin-8-ol should be stored in a cool, dry, and dark environment. The recommended temperature is 2-8°C (refrigerated) to minimize thermal degradation.[1] It is also crucial to protect the compound from moisture and light.
Q2: My 5-Fluoro-2-methylquinolin-8-ol powder has changed color. Is it still usable?
A2: A change in color, such as darkening, often indicates degradation.[2] This can be due to oxidation or photodegradation. It is strongly recommended to re-analyze the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[1] If significant degradation is detected, the use of a fresh batch is advised to ensure experimental accuracy.
Q3: Is 5-Fluoro-2-methylquinolin-8-ol sensitive to light?
A3: Yes. Like many quinoline and phenol-containing compounds, 5-Fluoro-2-methylquinolin-8-ol is susceptible to photodegradation.[1][3] Exposure to UV or even ambient light can initiate degradation reactions. Therefore, it is imperative to store the compound in a light-protecting container, such as an amber glass vial.
Q4: Can I store 5-Fluoro-2-methylquinolin-8-ol in solution?
A4: Storing 5-Fluoro-2-methylquinolin-8-ol in solution for extended periods is generally not recommended due to the increased risk of degradation. If solutions must be prepared in advance, they should be stored at low temperatures (e.g., -20°C or -80°C), protected from light, and used as quickly as possible. For highly sensitive experiments, preparing fresh solutions is the best practice.
II. Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues that may arise during experimentation.
Observed Issue
Potential Cause
Troubleshooting Steps & Recommendations
Inconsistent experimental results or loss of compound activity.
Degradation of the compound leading to lower purity and the presence of interfering byproducts.
1. Verify Compound Integrity: Analyze the purity of your current stock of 5-Fluoro-2-methylquinolin-8-ol using HPLC. Compare the chromatogram to a reference standard or the certificate of analysis. 2. Use a Fresh Sample: If possible, perform a control experiment with a freshly opened vial of the compound to determine if the issue is related to the integrity of your stock. 3. Aliquot Upon Receipt: To prevent repeated exposure of the entire stock to ambient conditions, it is best practice to aliquot the compound into smaller, single-use vials upon arrival.[1]
Appearance of new peaks in HPLC analysis.
Formation of degradation products.
1. Characterize Degradants: If your HPLC is connected to a mass spectrometer (LC-MS), attempt to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation). 2. Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark). 3. Consider Forced Degradation Studies: To proactively identify potential degradation products, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal).[1]
Difficulty in dissolving the compound.
The compound may have degraded into less soluble byproducts or absorbed moisture.
1. Check for Clumping: If the powder has clumped together, it may have been exposed to moisture. Storing with a desiccant can help prevent this.[1] 2. Sonication: Gentle sonication can aid in dissolving the compound. 3. Purity Analysis: If solubility issues persist, it is advisable to check the purity of the compound.
III. Understanding Degradation Pathways
The degradation of 5-Fluoro-2-methylquinolin-8-ol is primarily driven by oxidation and photodegradation, common pathways for 8-hydroxyquinoline derivatives.
A. Oxidative Degradation
The phenolic hydroxyl group at the 8-position is susceptible to oxidation, which can be catalyzed by air, light, or trace metal ions.[2][4] This can lead to the formation of quinone-type structures, such as quinoline-5,8-dione, which has been identified as a photooxidation product of 8-hydroxyquinoline.[5]
B. Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. This can lead to the formation of various photoproducts, including hydroxylated species and potentially the cleavage of the quinoline ring system upon prolonged exposure.[6][7]
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways of 5-Fluoro-2-methylquinolin-8-ol.
IV. Best Practices for Long-Term Storage
To ensure the long-term stability of 5-Fluoro-2-methylquinolin-8-ol, adhere to the following best practices:
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerated)
To minimize thermal degradation and slow down chemical reactions.[1]
Use glass vials, preferably amber. Avoid reactive materials.
To prevent contamination and degradation from container interactions.
Handling
Aliquot the compound into single-use vials upon receipt.
To minimize repeated exposure of the bulk material to the atmosphere.[1]
V. Experimental Protocols for Stability Assessment
The following protocols outline methods to assess the stability of 5-Fluoro-2-methylquinolin-8-ol.
A. Protocol for Purity Assessment by HPLC
This protocol provides a starting point for developing a stability-indicating HPLC method.
Sample Preparation:
Prepare a stock solution of 5-Fluoro-2-methylquinolin-8-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Prepare working solutions by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL).
HPLC System and Conditions:
Column: A C18 reversed-phase column is a good starting point.[1] For compounds with chelating properties like 8-hydroxyquinolines, specialized columns like Primesep 200 can offer better peak shape and retention.[3]
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is typically effective.[3][8]
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength of approximately 250 nm.[3]
Injection Volume: 10-20 µL.
Analysis:
Inject the prepared sample and analyze the chromatogram for the presence of the main peak and any impurity peaks.
The peak area of the main compound can be used to quantify its purity relative to a reference standard.
Diagram of HPLC-Based Stability Assessment Workflow
Caption: A typical workflow for assessing compound stability using HPLC.
B. Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways.
Stock Solution Preparation: Prepare a stock solution of 5-Fluoro-2-methylquinolin-8-ol in a suitable solvent (e.g., acetonitrile or methanol).[1]
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C.
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C.
Oxidative Degradation: Mix with 3% hydrogen peroxide at room temperature.
Thermal Degradation: Heat the solution at 80°C.
Photolytic Degradation: Expose the solution to a controlled light source (e.g., a xenon lamp).[1]
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS), to separate the parent compound from any degradation products.[1]
VI. References
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]
ResearchGate. (n.d.). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. Retrieved from [Link]
ResearchGate. (n.d.). Photodegradation of quinoline in water. Retrieved from [Link]
ResearchGate. (n.d.). Experimental and theoretical investigation of tris-(8-hydroxy-quinolinate) aluminum (Alq(3)) photo degradation. Retrieved from [Link]
ChemRxiv. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. Retrieved from [Link]
Grokipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
ACS Publications. (2014). Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Retrieved from [Link]
TSI Journals. (2014). PHOTOSENSITIZED REACTION OF 8-HYDROXY QUINOLENE. Retrieved from [Link]
ResearchGate. (n.d.). Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography. Retrieved from [Link]
Repositório Aberto da Universidade do Porto. (n.d.). FLUOROQUINOLONE ANTIBIOTICS IN THE ENVIRONMENT: BIODEGRADATION STUDIES AND PRESENCE IN SEVERAL ENVIRONMENTAL MATRICES. Retrieved from [Link]
ResearchGate. (n.d.). Degradation of luminescence of tris-(8-hydroxyquinoline) aluminum (Alq3) on exposure to sunlight. Retrieved from [Link]
PubMed. (1998). High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations. Retrieved from [Link]
PubMed. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. Retrieved from [Link]
ChemRxiv. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. Retrieved from [Link]
ResearchGate. (n.d.). Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. Retrieved from [Link]
ResearchGate. (2025). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Retrieved from [Link]
Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from [Link]
PMC. (n.d.). Valorizing fungal diversity for the degradation of fluoroquinolones. Retrieved from [Link]
ResearchGate. (n.d.). Fluorinated Quinolines: Synthesis, Properties and Applications. Retrieved from [Link]
R Discovery. (n.d.). Degradation Of Fluoroquinolones Research Articles. Retrieved from [Link]
PMC. (2018). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. Retrieved from [Link]
Semantic Scholar. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Direct C4–H phosphonation of 8-hydroxyquinoline derivatives employing photoredox catalysis and silver catalysis. Retrieved from [Link]
Technical Support Center: Optimizing 5-Fluoro-2-methylquinolin-8-ol Ligand Binding
Welcome to the Application Support Center. As researchers and drug development professionals, working with substituted 8-hydroxyquinoline (8-HQ) derivatives requires a precise understanding of how functional groups alter...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As researchers and drug development professionals, working with substituted 8-hydroxyquinoline (8-HQ) derivatives requires a precise understanding of how functional groups alter thermodynamic stability and coordination geometry.
5-Fluoro-2-methylquinolin-8-ol[1] is a highly specialized bidentate N,O-donor ligand. The introduction of the 5-fluoro and 2-methyl groups fundamentally changes its physicochemical behavior compared to the parent 8-HQ scaffold. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your metal-binding assays.
Molecular Causality: Understanding the Substituent Effects
To troubleshoot binding failures, you must first understand the causality behind the ligand's behavior. The modifications on 5-Fluoro-2-methylquinolin-8-ol exert two opposing forces on metal complexation:
Steric Hindrance (2-Methyl Group): The methyl group at the C2 position sits directly adjacent to the quinoline nitrogen (N-donor). When a metal ion attempts to bind, this bulky group creates severe steric clashes with other ligands or water molecules in the inner coordination sphere. This structural blockade prevents the formation of octahedral tris-chelates (1:3 metal:ligand complexes) and generally restricts the ligand to forming bis-chelates (1:2 complexes)[2]. It also lowers the overall thermodynamic stability constant (
logβ
) compared to unsubstituted 8-HQ[3].
Inductive Electron Withdrawal (5-Fluoro Group): Fluorine is highly electronegative. Its inductive effect pulls electron density away from the aromatic ring, which lowers the
pKa
of both the quinolinium nitrogen and the phenolic hydroxyl group. While this allows the ligand to deprotonate and initiate binding at a more acidic pH, it simultaneously reduces the Lewis basicity of the donor atoms, further softening the metal-ligand bond strength.
Mechanistic effects of 5-fluoro and 2-methyl substitutions on ligand binding.
Troubleshooting FAQs
Q1: I am trying to form a 1:3 (Metal:Ligand) complex with Al(III) or Fe(III), but my Job's plot only shows a 1:2 stoichiometry. Why is this happening?Causality: This is a direct consequence of the 2-methyl group. While unsubstituted 8-HQ forms classic, highly stable tris-chelates with Al(III) (often used in gravimetric analysis), the 2-methyl derivative physically cannot accommodate three ligands around a single metal center due to steric repulsion[2]. You must optimize your downstream applications (like catalysis or extraction) assuming a maximum of a 1:2 bis-chelate geometry, often resulting in a 5-coordinate complex with an axial solvent molecule[4].
Q2: My ligand completely precipitates out of solution the moment I add the metal salt. How do I keep the complex soluble?Causality: The neutral
[ML2]
complex formed by 5-fluoro-2-methylquinolin-8-ol is exceptionally lipophilic. The fluorine atom increases hydrophobicity, and the complex lacks any charged functional groups to maintain hydration in purely aqueous buffers.
Solution: You must transition to a mixed-solvent system. The industry standard for 8-HQ derivatives is a 30% (v/v) DMSO/H₂O matrix[5][6]. Ensure you dissolve the ligand entirely in 100% DMSO first, then slowly titrate in the aqueous buffer containing your metal ions to prevent localized precipitation.
Q3: At what pH should I perform my binding assays to ensure full complexation without metal hydroxide precipitation?Causality: Because the 5-fluoro group lowers the
pKa
of the phenolic proton, you do not need to push the pH as high as you would for standard 8-HQ.
Solution: Maintain the pH between 5.5 and 7.4 . Going above pH 7.5 increases the risk of the metal (especially Cu²⁺ or Fe³⁺) hydrolyzing and precipitating as a metal hydroxide, which will outcompete your sterically hindered ligand.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must have an internal mechanism to validate that the observed phenomena are strictly due to metal-ligand binding and not artifacts (e.g., precipitation or ligand degradation).
This protocol uses isosbestic points as a self-validating metric. If the isosbestic points drift, the system is invalid (indicating precipitation or ternary complex formation).
Matrix Preparation: Prepare a 30% (v/v) DMSO/H₂O solvent system buffered at pH 6.0 using 50 mM MES buffer. Add 0.1 M KCl to maintain constant ionic strength[6].
Ligand Baseline: Prepare a 50 µM solution of 5-Fluoro-2-methylquinolin-8-ol in the matrix. Record the baseline UV-Vis spectrum (scan 250–500 nm).
Titration: Add the target metal ion (e.g.,
ZnSO4
) in 0.1 molar equivalent increments (from 0 to 2.0 equivalents).
Equilibration: Stir for 3 minutes after each addition to ensure thermodynamic equilibrium.
Validation Check (Critical): Overlay all spectra. You must observe a clear bathochromic shift (red shift) with tight isosbestic points (typically around 330 nm). If the isosbestic point is lost at higher metal equivalents, halt the experiment; your complex is precipitating.
Data Extraction: Plot the absorbance at the new charge-transfer band (
λmax≈390
nm) against the molar ratio to generate a Job's plot.
Used to determine exact stability constants (
logβ
). The self-validation step here is a reverse titration to prove the binding is fully reversible and not an irreversible degradation.
Setup: In a thermostated vessel at 25.0 °C under an inert argon atmosphere, combine 60 µM ligand and 30 µM metal ion (1:0.5 ratio) in 30% DMSO/H₂O with 0.1 M KCl[5].
Forward Titration: Titrate with standardized 0.1 M KOH from pH 2.0 to 10.0, recording the pH after stabilization.
Validation (Reverse Titration): Once pH 10.0 is reached, immediately back-titrate with standardized 0.1 M HCl down to pH 2.0. The forward and reverse curves must perfectly superimpose. Hysteresis indicates the formation of insoluble metal hydroxides, invalidating the calculated
logβ
.
Workflow for optimizing and validating 5-Fluoro-2-methylquinolin-8-ol metal complexation.
Quantitative Data Summaries
The following table summarizes the stability constants of the parent compounds to provide a predictive baseline for 5-Fluoro-2-methylquinolin-8-ol. Note the significant drop in stability (
logβ2
) when the 2-methyl group is introduced due to steric hindrance[3]. The addition of the 5-fluoro group further modulates these values slightly downward due to electron withdrawal.
*Estimations based on the known inductive electron-withdrawing effects of C5-halogenation on the basicity of the donor atoms.
References
Why do we use 8-hydroxyquinoline in the gravimetric analysis of aluminium?
Quora (Expert Analysis)[Link]
Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential...
MDPI
[Link]
A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases...
MTAK
[Link]
Solution chemical properties and anticancer potential of 8-hydroxyquinoline hydrazones and their oxidovanadium(IV) complexes
UAB
[Link]
Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues
ResearchGate[Link]
Overcoming steric hindrance in 5-Fluoro-2-methylquinolin-8-ol substitution reactions
Overview of the Challenge: Navigating Steric and Electronic Hurdles 5-Fluoro-2-methylquinolin-8-ol is a valuable scaffold in medicinal chemistry and materials science.[1] However, its functionalization presents a signifi...
Author: BenchChem Technical Support Team. Date: April 2026
Overview of the Challenge: Navigating Steric and Electronic Hurdles
5-Fluoro-2-methylquinolin-8-ol is a valuable scaffold in medicinal chemistry and materials science.[1] However, its functionalization presents a significant synthetic challenge. Researchers often encounter difficulties when attempting substitution reactions, particularly at the C7 position. This difficulty arises from a confluence of steric and electronic factors.
The core problem is the sterically congested environment around the C7 position, flanked by the C8-hydroxyl group and the C5-fluoro group. The C2-methyl group further exacerbates this crowding. Electronically, the fluorine atom acts as a deactivating group for electrophilic aromatic substitution, while the powerful coordinating ability of the 8-hydroxyl group can sequester metal catalysts, influencing reactivity in unexpected ways.[2][3]
This guide provides a troubleshooting framework and detailed protocols to help researchers overcome these obstacles and achieve successful C-H functionalization of this challenging substrate.
Q1: My C7-H activation/functionalization reaction is failing or giving very low yields. What are the primary causes?
A1: This is the most common issue. Low reactivity at the C7 position is almost always due to a combination of factors.[4][5][6]
Steric Hindrance: The primary culprit is the severe steric clash. The space around the C7 proton is heavily obstructed by the adjacent C8-hydroxyl and the C5-fluoro groups. This makes it difficult for the bulky transition metal catalyst to approach and activate the C-H bond.[2][3]
Catalyst Sequestration: The 8-hydroxyl group is an excellent chelating ligand for many transition metals (e.g., Palladium, Rhodium).[7][8][9] While this is beneficial for directing the reaction (directing group effect), it can also lead to the formation of overly stable, inactive catalyst-substrate complexes that do not proceed through the catalytic cycle.
Inappropriate Catalyst/Ligand Choice: Not all C-H activation catalysts are created equal. A catalytic system that works for a less substituted quinoline may fail completely here. The ligand on the metal center plays a crucial role in tuning the catalyst's steric profile and electronic properties.[10][11]
Poor Substrate Reactivity: The fluorine at C5 is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic-type C-H activation processes.[2]
Troubleshooting Workflow:
Q2: I'm attempting a classical electrophilic aromatic substitution (e.g., nitration, halogenation) and seeing no reaction. Why?
A2: Classical electrophilic aromatic substitutions (EAS) often fail on this substrate for two main reasons:
Ring Deactivation: The quinoline nitrogen acts as a strong deactivating group when protonated under the acidic conditions typical for EAS (e.g., H₂SO₄/HNO₃). This effect, combined with the electron-withdrawing nature of the C5-fluoro group, makes the carbocyclic ring highly resistant to electrophilic attack.
Directing Effects: Even if a reaction were to occur, the 8-hydroxyl is a powerful ortho-, para-director. In this case, it would strongly direct incoming electrophiles to the C7 (ortho) and C5 (para) positions. Since C5 is already substituted, C7 is the electronically preferred site, but it is sterically blocked.
Alternative Strategy: Instead of direct EAS, consider a metal-catalyzed approach. For instance, Rh(III)-catalyzed iodination using N-iodosuccinimide (NIS) can be effective for C8-halogenation of quinoline N-oxides and may be adaptable for other positions with careful tuning.[4]
Q3: What role does the 8-hydroxyl group play, and can I modify it to improve my reaction?
A3: The 8-hydroxyl group is a double-edged sword. It is an indispensable directing group that uses chelation to bring the metal catalyst close to the C7-H bond, which is necessary for activation.[7][8][9] However, as noted, it can also form overly stable complexes.
Modification Strategy:
A common and effective strategy is to convert the hydroxyl group into a less coordinating, but still directing, ester or ether. For example, converting the -OH to an acetate (-OAc) or pivaloate (-OPiv) can modulate the electronic properties and chelation strength, sometimes leading to a more active catalytic species. This modification can be reversed post-functionalization.
Recommended Protocols & Methodologies
Protocol 1: Palladium-Catalyzed C7 Arylation via C-H Activation
This protocol is a starting point for the challenging C7 arylation of 5-Fluoro-2-methylquinolin-8-ol, leveraging a robust Pd-catalyst system often used for sterically hindered substrates. The key is the use of a suitable ligand and an oxidant/additive to facilitate catalyst turnover.[10][12]
Data Summary: Catalyst System Comparison for Quinoline C-H Functionalization
Catalyst Precursor
Ligand
Oxidant / Additive
Solvent
Temp (°C)
Typical Position
Pd(OAc)₂
Acetyl-protected amino acid
Ag₂CO₃
Benzene
120
C2
Pd(OAc)₂
None
PhI(OAc)₂
Acetic Acid
100
C8
[RhCp*Cl₂]₂
None
AgNTf₂
DCE
50
C8 (N-Oxide)
Cu(OAc)₂
None
Ag₂CO₃
Benzene
120
C2 (N-Oxide)
This table provides a general overview based on literature for various quinoline functionalizations; specific conditions for 5-Fluoro-2-methylquinolin-8-ol require optimization.[4][7][13]
Step-by-Step Methodology:
Reagent Preparation:
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Fluoro-2-methylquinolin-8-ol (1.0 eq), the desired aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), a suitable phosphine ligand like SPhos or XPhos (20 mol%), and Cs₂CO₃ (2.0 eq).
Inert Atmosphere:
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Solvent Addition:
Add anhydrous, degassed 1,4-dioxane (0.1 M concentration relative to the quinoline) via syringe.
Reaction:
Place the flask in a preheated oil bath at 120-140 °C.
Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
Work-up:
Cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
Wash the filtrate with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Causality and Rationale:
Why Palladium? Palladium is highly effective for C-H activation and cross-coupling reactions. The Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycles are well-established for this type of transformation.[10][14]
Why a Bulky Ligand? Ligands like SPhos or XPhos are bulky, electron-rich phosphines. The bulk can help prevent the formation of inactive dimeric palladium species and promotes the reductive elimination step that forms the final product.
Why a Strong Base? A base like Cs₂CO₃ is required for the C-H activation step, which often proceeds via a concerted metalation-deprotonation (CMD) pathway.[12]
Why High Temperature? Overcoming the high activation energy associated with breaking the strong C-H bond, especially in a sterically hindered environment, requires significant thermal energy.[2]
References
Antonchick, A. P., & Yusubov, M. S. (2017). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules, 22(7), 1173. Available at: [Link]
Wang, C., et al. (2025). Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition. ResearchGate. Available at: [Link]
Thansandote, P., & Lautens, M. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemistry, 15(24), 5874-5883. Available at: [Link]
Gandeepan, P., & Ackermann, L. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis, 5(8), 4883-4903. Available at: [Link]
Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition, 52(38), 9896-8. Available at: [Link]
Nilsson, P., et al. (2013). Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. ACS Catalysis, 3(2), 294-302. Available at: [Link]
Gershon, H. (1991). Evidence of steric factors in the fungitoxic mechanism of 8-quinolinol and its 5- and 7-halogenated analogues. Journal of Medicinal Chemistry, 34(1), 358-361. Available at: [Link]
Daugulis, O., et al. (2011). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 133(43), 17402-17405. Available at: [Link]
Yue, H., et al. (2016). Remote C−H Activation of Quinolines through Copper‐Catalyzed Radical Cross‐Coupling. Angewandte Chemie International Edition, 55(2), 752-756. Available at: [Link]
Kumar, S., et al. (2018). Rh(III)-Catalyzed C(8)–H Functionalization of Quinolines via Simultaneous C–C and C–O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. The Journal of Organic Chemistry, 83(19), 11755-11768. Available at: [Link]
A Comparative Spectroscopic Guide: Elucidating the Structural Nuances of 5-Fluoro-2-methylquinolin-8-ol Derivatives via ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, quinoline derivatives stand as a cornerstone scaffold, renowned for their broad spectrum of b...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand as a cornerstone scaffold, renowned for their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic introduction of substituents onto the quinoline core is a pivotal step in modulating a molecule's physicochemical properties, such as metabolic stability and target binding affinity. This guide offers an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Fluoro-2-methylquinolin-8-ol derivatives, providing researchers with the foundational spectroscopic knowledge to confidently characterize these high-value compounds.
We will dissect the influence of the methyl, hydroxyl, and, most critically, the fluorine substituents on the chemical shifts and coupling patterns of the quinoline ring system. This comparison will not only serve as a reference for spectral assignment but also illuminate the underlying electronic effects that govern these spectroscopic signatures.
Experimental Protocol for High-Resolution NMR Spectroscopy
The acquisition of clean, high-resolution NMR spectra is contingent upon meticulous sample preparation. The following protocol is a self-validating system designed to minimize impurities and ensure optimal instrument performance.
Step-by-Step Methodology:
Sample Weighing and Dissolution:
Accurately weigh 5-10 mg of the solid 5-Fluoro-2-methylquinolin-8-ol derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[4] For small molecules (MW < 1000 g/mol ), these quantities provide an excellent signal-to-noise ratio within a reasonable acquisition time.[4]
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it. Deuterated solvents are essential to avoid large, interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[5]
Gently swirl the vial to dissolve the compound. Using a secondary vial for dissolution is advisable, especially for poorly soluble samples, as it allows for better mixing before transfer to the NMR tube.[4]
Filtration and Transfer:
To ensure the removal of any particulate matter or magnetic impurities that can degrade spectral resolution by distorting the magnetic field homogeneity, filter the solution.[6][7] This can be easily accomplished by passing the solution through a small plug of cotton or glass wool placed inside a Pasteur pipette directly into a clean, 5 mm NMR tube.[8]
Ensure the final sample height in the NMR tube is approximately 4-5 cm (around 0.6 mL for a standard 5 mm tube), which is optimal for detection by the instrument's receiver coils.[6]
Data Acquisition:
Cap the NMR tube securely and wipe the outside with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dirt.[7]
Insert the sample into the spectrometer.
Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. For ¹³C spectra, a longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope (1.1%).[4]
Caption: Standard workflow for NMR sample preparation and data acquisition.
The ¹H NMR spectrum of a quinoline derivative provides a wealth of information based on chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicity. The introduction of a fluorine atom at the C5 position dramatically influences the electronic environment of the nearby protons.
The primary effects at play are:
Inductive Effect (-I): Fluorine is the most electronegative element, pulling electron density through the sigma bonds. This effect deshields nearby protons, causing their signals to shift downfield (to a higher ppm value).
Mesomeric Effect (+M): Through its lone pairs, fluorine can donate electron density into the aromatic π-system. This effect is generally weaker than its inductive pull.[9]
Through-Space Coupling: Fluorine's nucleus (¹⁹F, I = ½) can couple with protons through space, leading to observable J-couplings over multiple bonds (nJHF).
Below is a comparative table of predicted ¹H NMR chemical shifts for 2-methylquinolin-8-ol (the parent compound) and its 5-fluoro derivative.
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
Minimal change expected as it is distant from the C5 position.
H-3
~7.2 (d, J ≈ 8.4)
~7.2 (d, J ≈ 8.4)
Negligible effect from the C5 substituent.
H-4
~8.0 (d, J ≈ 8.4)
~8.1 (dd, J ≈ 8.4, J(H,F) ≈ 2-3)
Downfield shift due to the proximity and inductive effect of fluorine. Coupling to ¹⁹F is expected.
H-6
~7.1 (d, J ≈ 7.6)
~7.0 (dd, J ≈ 8.8, J(H,F) ≈ 9-10)
Significant coupling to fluorine (³JHF) is characteristic. Slight upfield shift possible due to +M effect.
H-7
~7.4 (t, J ≈ 7.9)
~7.5 (d, J ≈ 8.8)
Downfield shift due to the influence of the adjacent fluorine. The multiplicity simplifies as coupling to H-6 changes.
-OH
~8.5 (br s)
~8.6 (br s)
Broad signal, position is concentration and solvent dependent. Minor downfield shift possible.
Note: These are predicted values based on established substituent effects on the quinoline scaffold. Actual experimental values may vary slightly.[10][11]
¹³C NMR Spectral Analysis: The Fluorine Signature
The ¹³C NMR spectrum provides direct information about the carbon framework. The electronegative fluorine atom has a profound and diagnostically useful impact, particularly on the carbon to which it is attached and its immediate neighbors.
The key feature in the ¹³C spectrum of a fluorinated aromatic compound is the large, direct carbon-fluorine coupling constant (¹JCF), which typically ranges from 240-260 Hz. Couplings over two and three bonds (²JCF and ³JCF) are also observed and are invaluable for confirming assignments.
Caption: Structures of the parent compound and its 5-fluoro derivative.
Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)
Small downfield shift and observable coupling to fluorine (³JCF).
C-4a
~139
~140 (d, J(C,F) ≈ 10-15)
Downfield shift and significant coupling to fluorine (²JCF).
C-5
~117
~155 (d, ¹J(C,F) ≈ 250)
Very large downfield shift and a massive ¹JCF splitting due to the direct attachment of the highly electronegative fluorine atom. This is the most diagnostic signal.
C-6
~110
~108 (d, J(C,F) ≈ 20-25)
Upfield shift due to the +M effect of fluorine, with a characteristic ²JCF coupling.
C-7
~128
~129
Minor shift.
C-8
~150
~151 (d, J(C,F) ≈ 2-3)
Minor downfield shift due to the hydroxyl group, with potential small coupling to fluorine.
C-8a
~127
~127
Minimal change expected.
Note: Predicted values are based on general ranges for substituted quinolines and known C-F coupling constants.[12][13] The large ¹JCF splitting is the most unambiguous indicator of fluorine's position on the aromatic ring.
Conclusion
The NMR spectra of 5-Fluoro-2-methylquinolin-8-ol derivatives are rich with structural information. In ¹H NMR, the introduction of a C5-fluoro substituent induces downfield shifts in neighboring protons (H-4, H-7) and introduces characteristic H-F coupling patterns, particularly for H-4 and H-6. In ¹³C NMR, the effect is even more pronounced, with the C-5 signal appearing far downfield as a large doublet due to a ¹JCF coupling constant of approximately 250 Hz. These distinct and predictable spectral features, when analyzed in conjunction, provide an unequivocal method for the structural confirmation and characterization of this important class of molecules, empowering researchers in their pursuit of novel therapeutics and materials.
References
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Black, P. J., & Heffernan, M. L. (1964). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Australian Journal of Chemistry, 17(5), 558–566. Retrieved from [Link]
Singh, O. et al. (n.d.). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. ResearchGate. Retrieved from [Link]
Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry: An Indian Journal, 13(2), 122. Retrieved from [Link]
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. Retrieved from [Link]
D'souza, J. D. (2007). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 84(9), 1500. Retrieved from [Link]
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Retrieved from [Link]
Supplementary Data. (n.d.). General procedure for synthesis of quinoline derivatives. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Belkheiri, A. et al. (2015). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 829-835. Retrieved from [Link]
Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. Retrieved from [Link]
Al-Trawneh, S. A., & El-Abadelah, M. M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. Retrieved from [Link]
Adcock, W., Dewar, M. J. S., & Gupta, B. D. (1973). Fluorine-19 nuclear magnetic resonance studies of aromatic compounds. Part 5. Transmission of substituent effects across two aromatic rings connected by C–C and –C– linkages. Journal of the Chemical Society, Perkin Transactions 2, (12), 1791-1796. Retrieved from [Link]
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
Makowiec, S. (n.d.). NMR SPECTROMETRY OF OTHER IMPORTANT NUCLEI. Retrieved from [Link]
Efficacy of 5-Fluoro-2-methylquinolin-8-ol: A Comparative Guide against Standard Fluorophores
Executive Summary In the landscape of fluorescence microscopy and drug development, standard fluorophores (e.g., FITC, Alexa Fluor) are prized for their constitutive, high-quantum-yield emission. However, for dynamic int...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of fluorescence microscopy and drug development, standard fluorophores (e.g., FITC, Alexa Fluor) are prized for their constitutive, high-quantum-yield emission. However, for dynamic intracellular sensing and targeted metallo-drug design, researchers require "fluorogenic" probes that only emit upon specific binding events. 5-Fluoro-2-methylquinolin-8-ol (CAS 37026-20-3)[1] is a highly specialized, halogenated quinaldine derivative that serves as an advanced chelating fluorophore. This guide objectively compares the efficacy, photophysical properties, and mechanistic advantages of 5-Fluoro-2-methylquinolin-8-ol against standard fluorophores and its non-fluorinated parent compound, 8-hydroxyquinoline (8-HQ).
Mechanistic Advantages & Causality
As an application scientist, it is critical to understand why specific structural modifications are engineered into a fluorophore. The efficacy of 5-Fluoro-2-methylquinolin-8-ol is driven by two highly deliberate functional group additions:
The 2-Methyl "Steric Gate"
Standard 8-HQ readily forms highly stable, octahedral 3:1 (ligand:metal) complexes with trivalent cations like Al³⁺ (forming Alq3, a standard OLED material). By introducing a methyl group at the 2-position (the quinaldine core), severe steric hindrance is generated around the coordination pocket[2]. This steric clash physically prevents the formation of 3:1 octahedral complexes. Instead, the ligand is forced to form 2:1 or 1:1 tetrahedral or square-planar complexes, heavily biasing its selectivity toward Zn²⁺ over Al³⁺[2][3].
Electronic Modulation via 5-Fluorination
The hydroxyl group of standard 8-HQ has a pKa of ~9.9, meaning it remains largely protonated—and thus a poor metal chelator—at physiological pH (7.4). The highly electronegative fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect across the aromatic ring. This lowers the pKa of the 8-hydroxyl group to approximately 8.0–8.5[4], ensuring a significantly higher fraction of the ligand is deprotonated and primed for metal coordination in biological buffers. Furthermore, the robust C-F bond lowers the HOMO/LUMO energy levels, increasing the molecule's resistance to photo-oxidation and extending its photobleaching half-life compared to non-fluorinated analogs[5].
Chelation-Enhanced Fluorescence (CHEF)
Unlike FITC, which is always "on," 5-Fluoro-2-methylquinolin-8-ol operates as a binary switch. In its unbound (apo) state, fluorescence is heavily quenched via Photoinduced Electron Transfer (PET) from the nitrogen lone pair to the excited state of the fluorophore[2]. Upon binding a metal like Zn²⁺, the nitrogen lone pair is engaged in coordination, completely abolishing the PET effect. The resulting rigidification of the complex minimizes non-radiative vibrational decay, triggering a massive Chelation-Enhanced Fluorescence (CHEF) effect[2][6].
Quantitative Data Comparison
The table below summarizes the photophysical properties of 5-Fluoro-2-methylquinolin-8-ol (when complexed with Zn²⁺) compared to standard biological fluorophores and standard 8-HQ.
Fluorophore / Complex
Excitation (nm)
Emission (nm)
Stokes Shift (nm)
Quantum Yield (Φ)
pKa (Ionizable Group)
Primary Application
5-F-2-Me-8-HQ (Zn²⁺)
~370
~480
~110
0.35 - 0.50
~8.2
Conditional Zn²⁺ Sensing
8-HQ (Zn²⁺)
~360
~500
~140
0.10 - 0.20
~9.9
General Metal Chelation
FITC (Standard)
490
525
35
0.92
~6.4
Direct Protein Labeling
Alexa Fluor 488
490
525
35
0.92
N/A
High-Stability Labeling
Data Synthesis Note: While FITC and Alexa Fluor 488 possess superior absolute quantum yields, they suffer from narrow Stokes shifts (~35 nm) which can lead to self-quenching and background scattering. 5-Fluoro-2-methylquinolin-8-ol provides a massive Stokes shift (>100 nm) and near-zero background fluorescence in the absence of target metals[2][3].
To guarantee trustworthiness and reproducibility, the following in vitro fluorometric protocol incorporates a mandatory self-validating reversibility step to rule out false positives (e.g., auto-fluorescence or irreversible degradation).
Step 1: Reagent Preparation
Prepare a 10 mM stock solution of 5-Fluoro-2-methylquinolin-8-ol in anhydrous, optical-grade DMSO[3].
Dilute the stock to a 10 µM working concentration in a 50 mM HEPES buffer (pH 7.4) containing 0.1 M KNO₃ to maintain constant ionic strength[2].
Step 2: Baseline Acquisition
Place 2 mL of the working solution in a quartz cuvette.
Excite at 370 nm and record the emission spectrum from 400 to 600 nm. The baseline emission at 480 nm should be negligible due to active PET quenching[2].
Step 3: Metal Titration & CHEF Activation
Titrate 100 mM Zn(ClO₄)₂ into the cuvette in 1 µM increments[2].
Observe the dose-dependent increase in fluorescence at 480 nm. Plot the fluorescence intensity against Zn²⁺ concentration to determine the binding affinity (Kd).
Step 4: Self-Validation (Reversibility Check)
Critical Step: To prove the fluorescence is strictly driven by the CHEF mechanism and not an artifact, add 50 µM of EDTA (a strong, non-fluorescent chelator) to the cuvette.
The fluorescence must immediately drop back to the baseline level recorded in Step 2, confirming that the metal coordination is reversible and the probe remains structurally intact[5].
Mechanistic Visualization
Caption: Photophysical mechanism of 5-F-2-Me-8-HQ demonstrating CHEF activation and steric selectivity.
References
ACS Publications - O-TRENSOX, a New Tripodal Iron Chelator Based on 8-Hydroxyquinoline Subunits: Thermodynamic and Kinetic Studies
URL: [Link][5]
Journal of the American Chemical Society (JACS) - A Sensitive Probe for the Detection of Zn(II) by Time-Resolved Fluorescence
URL: [Link][2]
PMC / NIH - Structures, Metal Ion Affinities, and Fluorescence Properties of Soluble Derivatives of Tris((6-phenyl-2-pyridyl)methyl)amine
URL:[Link][3]
Journal of Medicinal Chemistry - Development of New Cathepsin B Inhibitors: Combining Bioisosteric Replacements and Structure-Based Design
URL: [Link][4]
ResearchGate - Electroluminescent Zinc(II) Bis(8-hydroxyquinoline): Structural Effects on Electronic States and Device Performance
URL: [Link][6]
A Comparative Guide to 5-Fluoro-2-methylquinolin-8-ol as a Novel Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Quest for Superior Catalytic Efficiency Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, represent a cornerstone of modern organic synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quest for Superior Catalytic Efficiency
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, natural products, and advanced materials.[1][2] The success of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. A well-designed ligand can enhance catalyst stability, reaction rates, and selectivity, expanding the scope of accessible chemical space.[3][4]
The quinoline scaffold is a privileged structure in medicinal chemistry and has also shown promise in catalysis, with some derivatives possessing the ability to act as effective ligands.[5][6] This guide introduces 5-Fluoro-2-methylquinolin-8-ol, a novel yet sparsely documented quinoline derivative, as a potential high-performance ligand for cross-coupling reactions.[7] By analyzing its distinct structural features—a classic 8-hydroxyquinoline (8-HQ) chelating core, an electron-withdrawing fluorine atom, and an electron-donating methyl group—we can hypothesize its potential advantages.
This document provides a comprehensive benchmark comparison against established, high-performance phosphine-based ligands. We will delve into plausible synthetic routes, present detailed experimental protocols for validation, and offer a data-driven perspective on where this new ligand may offer superior performance for researchers, scientists, and drug development professionals.
Ligand Profile: 5-Fluoro-2-methylquinolin-8-ol
The catalytic performance of a ligand is dictated by its electronic and steric properties. The 5-Fluoro-2-methylquinolin-8-ol structure combines several key features:
8-Hydroxyquinoline (8-HQ) Core: The 8-hydroxyquinoline moiety is a well-known bidentate chelator, forming stable complexes with transition metals like palladium.[8][9] This chelation can stabilize the catalytic species throughout the reaction cycle.
5-Fluoro Substituent: The fluorine atom at the C-5 position is strongly electron-withdrawing. This is expected to decrease the electron density on the quinoline ring system and, consequently, the palladium center. This modulation can influence the rates of oxidative addition and reductive elimination, two key steps in the catalytic cycle.
2-Methyl Substituent: The methyl group at the C-2 position is electron-donating and provides steric bulk near the nitrogen atom. This steric hindrance can promote the reductive elimination step, which is often the rate-limiting step, thereby accelerating catalyst turnover.
While direct literature on this specific compound's application as a ligand is limited, a plausible synthesis can be designed based on established methodologies like the Doebner-von Miller reaction, which is effective for creating 2-methylquinolines.[6][10]
Benchmarking Against Established Ligands
To evaluate the potential of 5-Fluoro-2-methylquinolin-8-ol, we compare it to a selection of commercially available, high-performance biaryl phosphine ligands that are considered industry standards.[3][11]
Ligand Family
Representative Ligands
Key Characteristics
Biaryl Phosphines
XPhos, SPhos, RuPhos
Bulky, electron-rich ligands that promote both oxidative addition and reductive elimination. Widely applicable in Suzuki and Buchwald-Hartwig couplings.[3][11][12][13]
P,N Ligands
Iminophosphine, Pyridylphosphine
Combine a "soft" phosphine and a "hard" nitrogen donor. The nitrogen can act as a hemilabile atom, dissociating to open a coordination site.[14]
8-Hydroxyquinolines
5-Fluoro-2-methylquinolin-8-ol (Proposed)
Bidentate N,O-chelation. Electronic properties are tunable via substitution on the quinoline core.[9]
Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize typical performance data for benchmark ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions. This data provides a baseline against which 5-Fluoro-2-methylquinolin-8-ol can be evaluated. The performance of related 8-HQ derivatives in similar reactions suggests the potential for high efficacy.[15][16]
Table 1: Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid
This reaction is a standard benchmark for C-C bond formation, particularly with challenging aryl chloride substrates.
Expert Insight: The electron-rich nature of biaryl phosphines like XPhos makes them highly effective for the oxidative addition of unactivated aryl chlorides.[3] We hypothesize that the bidentate chelation of 5-Fluoro-2-methylquinolin-8-ol could provide high catalyst stability, potentially allowing for lower catalyst loadings or activity at milder temperatures, a known attribute of some quinoline-based systems.[5]
Table 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
C-N bond formation is another critical transformation in drug development. This table benchmarks performance in a typical amination reaction.
Expert Insight: The successful use of Johnphos for the amination of a substituted 8-benzyloxyquinoline demonstrates that quinoline scaffolds are competent substrates and, by extension, that their derivatives can be effective ligands.[15][16] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide or LiHMDS are required to deprotonate the amine without interfering with the catalyst.[17][18]
Visualizing the Catalytic Process
To better understand the role of the ligand, we can visualize the fundamental steps of the catalytic cycle and the proposed experimental workflow.
General catalytic cycle for the Suzuki-Miyaura reaction.
High-level structural comparison of ligand classes.
Experimental Protocols for Validation
The following protocols provide a self-validating framework for synthesizing and testing 5-Fluoro-2-methylquinolin-8-ol as a ligand.
Protocol 1: Proposed Synthesis of 5-Fluoro-2-methylquinolin-8-ol
This procedure is adapted from established Doebner-von Miller reactions and subsequent functional group manipulations.[6][10][19]
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-aminophenol (1.0 equiv.) in a mixture of concentrated hydrochloric acid and ethanol.
Addition of Aldehyde: Cool the mixture to 0 °C in an ice bath. Slowly add crotonaldehyde (1.2 equiv.) dropwise while maintaining the temperature below 10 °C.
Causality: The Doebner-von Miller reaction proceeds via a Michael addition followed by cyclization and oxidation. Using an acid catalyst is essential for these steps.
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 80-90 °C) for 3-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Work-up: Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling Benchmark Test
This protocol is designed to test the efficacy of the newly synthesized ligand against a known standard.
Inert Atmosphere Setup: Add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.) to an oven-dried Schlenk tube.
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.01 equiv.) and the ligand (0.02 equiv.) in a small amount of the reaction solvent. Add this pre-catalyst mixture to the Schlenk tube.
Causality: Using an inert atmosphere (Argon or Nitrogen) is crucial to prevent oxygen from degrading the Pd(0) active catalyst and to avoid oxidative homocoupling of the boronic acid, a common side reaction.[18]
Solvent Addition: Seal the tube, evacuate, and backfill with argon (repeat three times). Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
Work-up and Analysis: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts. The filtrate can then be analyzed by GC-MS to determine the yield and conversion, and the product can be isolated by column chromatography.
Conclusion and Future Outlook
While extensive literature on 5-Fluoro-2-methylquinolin-8-ol as a cross-coupling ligand is not yet available, a thorough analysis of its structural components and comparison with benchmark ligands provides a strong rationale for its investigation. The combination of a stable bidentate chelating core with tunable electronic and steric features makes it a highly promising candidate. Its performance is hypothesized to be competitive with, and in certain cases potentially superior to, established phosphine ligands, particularly in terms of catalyst stability and cost-effectiveness.
The experimental protocols provided in this guide offer a clear and robust pathway for the synthesis and validation of 5-Fluoro-2-methylquinolin-8-ol. Further research, including systematic screening across various cross-coupling reactions and with diverse substrates, is necessary to fully elucidate its catalytic potential and define its place in the synthetic chemist's toolkit.
References
Benchchem. Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
Benchchem. A Comparative Guide to P,N Ligands in Palladium-Catalyzed Cross-Coupling Reactions.
ACS Publications. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics.
ACS Publications. One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | The Journal of Organic Chemistry.
Benchchem. Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline.
ACS Publications. Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids | Organic Letters.
ResearchGate. One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | Request PDF.
Benchchem. An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues.
MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
ResearchGate. Palladium-catalysed reactions of 8-hydroxy- and 8-benzyloxy-5,7-diiodoquinoline under aminocarbonylation conditions | Request PDF.
ResearchGate. Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF.
ResearchGate. New Palladium Complexes with 8‐Hydroxyquinolines Prepared by a Ligand Exchange During NMR Experiments | Request PDF.
PrepChem.com. Synthesis of 5-nitro-8-fluoro-quinoline.
Benchchem. An In-Depth Review of 5-Fluoro-2-methyl-8-nitroquinoline: Synthesis, Properties, and Potential as a Bioactive Agent.
ResearchGate. Synthesis of (5-chloroquinolin-8-yl)-2-fluorobenzoate 3.
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
PMC. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives.
PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
Indian Academy of Sciences. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
ResearchGate. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.